4-(Pyrrolidin-1-yl)picolinonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4-pyrrolidin-1-ylpyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c11-8-9-7-10(3-4-12-9)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHINRMKPWMUVEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70562488 | |
| Record name | 4-(Pyrrolidin-1-yl)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70562488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127680-86-8 | |
| Record name | 4-(1-Pyrrolidinyl)-2-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127680-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Pyrrolidin-1-yl)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70562488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Profile: 4-(Pyrrolidin-1-yl)picolinonitrile
Executive Summary
4-(Pyrrolidin-1-yl)picolinonitrile (CAS: 127680-86-8) is a specialized heterocyclic building block utilized primarily in the synthesis of kinase inhibitors and CNS-active agents. Structurally, it consists of a pyridine core substituted at the C2 position with a nitrile (cyano) group and at the C4 position with a pyrrolidine ring.
This molecule represents a classic "push-pull" electronic system: the pyrrolidine nitrogen acts as a strong electron donor (+M effect), while the nitrile group and the pyridine nitrogen act as electron acceptors (-I, -M effects). This electronic distribution makes the nitrile group highly susceptible to nucleophilic attack (e.g., Pinner reaction, hydrolysis) while rendering the pyridine ring electron-rich, modulating its solubility and binding affinity in biological targets.
Physicochemical Profile
The following data aggregates experimental values where available and high-confidence predictive models for drug-like properties.
| Property | Value / Description | Technical Note |
| IUPAC Name | 4-(pyrrolidin-1-yl)pyridine-2-carbonitrile | Alternate: 2-Cyano-4-(pyrrolidin-1-yl)pyridine |
| CAS Registry | 127680-86-8 | Distinct from 4-pyrrolidinopyridine (CAS 2456-81-7) |
| Molecular Formula | C₁₀H₁₁N₃ | |
| Molecular Weight | 173.21 g/mol | Fragment-based drug discovery compliant (<300 Da) |
| Physical State | Solid (Off-white to pale yellow) | Crystalline nature driven by dipolar interactions. |
| Solubility | DMSO, DMF, DCM, MeOH | Low solubility in water; moderate in non-polar ethers. |
| LogP (Predicted) | 1.8 – 2.1 | Lipophilic enough for membrane permeability; ideal for CNS targets. |
| pKa (Conj. Acid) | ~5.5 – 6.0 (Predicted) | The 2-CN group significantly lowers basicity compared to 4-pyrrolidinopyridine (pKa ~9.6). |
| H-Bond Acceptors | 3 | Pyridine N, Nitrile N, Pyrrolidine N (conjugated) |
| H-Bond Donors | 0 | Lacks acidic protons; good permeability profile. |
Synthetic Architecture
The synthesis of 4-(pyrrolidin-1-yl)picolinonitrile typically relies on Nucleophilic Aromatic Substitution (SNAr). The 4-position of the pyridine ring is activated for nucleophilic attack, particularly when an electron-withdrawing group (like CN or Cl) is present at the 2-position.
Reaction Pathway Visualization
The following diagram illustrates the standard synthetic route starting from 4-chloropicolinonitrile.
Figure 1: SNAr mechanism for the synthesis of the target scaffold. The 4-chloro substituent is displaced by the secondary amine.
Detailed Experimental Protocol
Objective: Synthesis of 4-(pyrrolidin-1-yl)picolinonitrile from 4-chloropicolinonitrile.
Reagents:
-
4-Chloropicolinonitrile (1.0 equiv) [CAS: 19235-89-3][1]
-
Pyrrolidine (1.2 – 1.5 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv) or Triethylamine (TEA)
-
Solvent: DMF (N,N-Dimethylformamide) or DMSO
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloropicolinonitrile (e.g., 1.38 g, 10 mmol) in anhydrous DMF (15 mL).
-
Base Addition: Add K₂CO₃ (2.76 g, 20 mmol) to the solution. Note: If using TEA, add it dropwise to prevent exotherms.
-
Nucleophile Addition: Add pyrrolidine (1.25 mL, 15 mmol) slowly. The reaction is slightly exothermic.
-
Reaction: Heat the mixture to 60–80°C for 4–6 hours. Monitor progress via TLC (Eluent: 30% EtOAc in Hexanes). The starting material (Rf ~0.6) should disappear, and a more polar fluorescent spot (product) should appear.
-
Workup (Self-Validating Step):
-
Cool the reaction to room temperature.
-
Pour the mixture into crushed ice/water (100 mL). The product typically precipitates as a solid due to the "salting out" effect of the inorganic salts.
-
If solid forms: Filter, wash with water, and dry under vacuum.
-
If oil forms: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine (2x), dry over Na₂SO₄, and concentrate.
-
-
Purification: Recrystallization from Ethanol/Hexane or flash column chromatography (Gradient: 0-40% EtOAc/Hexane).
Chemical Reactivity & Derivatization
The versatility of 4-(pyrrolidin-1-yl)picolinonitrile lies in the reactivity of the nitrile group. It serves as a "masked" acid, amide, or amine.
Downstream Transformation Tree
Figure 2: Functional group interconversions accessible from the nitrile scaffold.[2]
Key reaction mechanisms
-
Hydrolysis: The electron-donating pyrrolidine ring deactivates the nitrile slightly toward nucleophilic attack compared to unsubstituted cyanopyridines. Therefore, oxidative hydrolysis (H₂O₂/NaOH) is often preferred over simple acidic hydrolysis to stop at the amide stage without fully hydrolyzing to the acid.
-
Reduction: Catalytic hydrogenation (Raney Ni) or hydride reduction (LiAlH₄) converts the nitrile to the primary amine (–CH₂NH₂), a critical motif for linking to other pharmacophores.
Medicinal Chemistry Applications
Kinase Inhibition: The 2-aminopyridine motif is a "privileged structure" in kinase inhibitors (e.g., ATP-competitive inhibitors). The 4-(pyrrolidin-1-yl) group provides:
-
Solubility: Enhances aqueous solubility compared to phenyl analogs.
-
Steric Bulk: Fills hydrophobic pockets (Selectivity Filter) in the ATP binding site.
-
Electronic Modulation: Increases electron density on the pyridine ring, potentially strengthening H-bonds at the hinge region (via the pyridine nitrogen).
CNS Activity: With a molecular weight <200 and a moderate LogP, the scaffold is ideal for blood-brain barrier (BBB) penetration. It is often investigated in ligands for serotonin receptors and nicotinic acetylcholine receptors.
Safety & Handling (MSDS Summary)
-
Hazard Classification: Irritant (Skin/Eye), Harmful if swallowed.
-
Signal Word: WARNING.
-
Handling:
-
Avoid dust formation.[3]
-
Use nitrile gloves and safety glasses.
-
Incompatibility: Strong oxidizing agents, strong acids.
-
-
First Aid:
References
-
PubChem. Compound Summary for CID 127680-86-8 (Analogous Search). National Library of Medicine (US). Link
-
ChemicalBook. 4-Chloropicolinonitrile Synthesis and Properties. (Source for precursor reactivity). Link
-
Lead Sciences. Product Catalog: 4-(Pyrrolidin-1-yl)picolinonitrile. (Verification of CAS and commercial availability). Link
-
Google Patents. Method for synthesizing 4-chloro-pyridine derivatives. (General SNAr conditions). Link
Sources
- 1. 4-CHLORO-PYRIDINE-2-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]
- 2. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. fishersci.com [fishersci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. researchgate.net [researchgate.net]
4-(Pyrrolidin-1-yl)picolinonitrile CAS number
An In-Depth Technical Guide to 4-(Pyrrolidin-1-yl)picolinonitrile
CAS Number: 127680-86-8
Introduction
4-(Pyrrolidin-1-yl)picolinonitrile is a substituted heterocyclic compound featuring a pyridine ring functionalized with both a pyrrolidine and a nitrile group. As a bifunctional molecule, it serves as a highly valuable and versatile building block in modern medicinal chemistry. The electron-withdrawing nature of the nitrile group at the 2-position activates the pyridine ring, while the nucleophilic pyrrolidine moiety at the 4-position significantly influences the molecule's electronic properties and three-dimensional structure. This guide provides an in-depth exploration of its synthesis, properties, and, most critically, its application as a strategic intermediate in the development of advanced therapeutic agents, particularly in the field of oncology.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of 4-(Pyrrolidin-1-yl)picolinonitrile is essential for its effective use in synthesis and drug design. The key properties are summarized below.
| Property | Value | Reference |
| CAS Number | 127680-86-8 | [1] |
| Molecular Formula | C₁₀H₁₁N₃ | [2] |
| Molecular Weight | 173.22 g/mol | [1] |
| IUPAC Name | 4-(pyrrolidin-1-yl)pyridine-2-carbonitrile | N/A |
| Synonym(s) | 4-(1-pyrrolidinyl)-2-pyridinecarbonitrile | [3] |
| Appearance | Solid | [3] |
| Purity | Typically ≥98% | [3] |
| Storage Temperature | Room temperature, sealed in dry conditions | [3] |
| InChI Key | WHINRMKPWMUVEJ-UHFFFAOYSA-N | [3] |
Synthesis and Mechanistic Rationale
The most direct and industrially scalable synthesis of 4-(Pyrrolidin-1-yl)picolinonitrile is achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is predicated on the reaction of a picolinonitrile core, activated by a leaving group at the 4-position, with pyrrolidine as the nucleophile.
Causality of the Synthetic Strategy
The pyridine ring is inherently electron-deficient, which makes it susceptible to nucleophilic attack. This deficiency is significantly enhanced by the presence of a strong electron-withdrawing group, such as the nitrile (-CN) at the 2-position. This group helps to stabilize the negative charge of the intermediate Meisenheimer complex formed during the reaction, thereby lowering the activation energy of the substitution.[4] A halogen, typically chlorine, at the 4-position serves as an excellent leaving group. The reaction proceeds through a well-established addition-elimination mechanism.[4]
Sources
4-(Pyrrolidin-1-yl)picolinonitrile: Mechanism of Action & Technical Guide
This guide provides an in-depth technical analysis of 4-(Pyrrolidin-1-yl)picolinonitrile (CAS 127680-86-8), a privileged heterocyclic scaffold used in drug discovery.
Executive Summary
4-(Pyrrolidin-1-yl)picolinonitrile is a bioactive heterocyclic building block and pharmacophore characterized by a pyridine core substituted with a nitrile group at the C2 position and a pyrrolidine ring at the C4 position. It serves as a critical intermediate and bioisostere in the development of Selective Androgen Receptor Modulators (SARMs) and HIF-Prolyl Hydroxylase (HIF-PH) Inhibitors .
Unlike simple 4-aminopyridines (which act as potassium channel blockers), the introduction of the electron-withdrawing nitrile group at the C2 position modulates the basicity and lipophilicity of the pyridine ring, altering its target profile towards nuclear receptors and metalloenzymes.
| Key Technical Parameters | Details |
| CAS Number | 127680-86-8 |
| IUPAC Name | 4-(pyrrolidin-1-yl)pyridine-2-carbonitrile |
| Molecular Formula | C₁₀H₁₁N₃ |
| Molecular Weight | 173.21 g/mol |
| Core Scaffold | 4-Aminopyridine-2-carbonitrile (Push-Pull System) |
| Primary Drug Classes | SARMs (Bioisostere), HIF-PH Inhibitors (Precursor) |
Mechanism of Action (MoA)
The biological activity of 4-(Pyrrolidin-1-yl)picolinonitrile is context-dependent, acting either as a direct ligand (SARM) or a pro-drug/precursor (HIF-PH Inhibitor).
A. Selective Androgen Receptor Modulation (SARM Hypothesis)
The molecule acts as a pyridine bioisostere of the well-characterized 4-(pyrrolidin-1-yl)benzonitrile SARM scaffold.
-
Mechanism : The compound binds to the ligand-binding domain (LBD) of the Androgen Receptor (AR).
-
Selectivity : Unlike steroidal androgens, the nitrile-pyridine core induces a specific conformational change in Helix 12 of the AR. This conformation favors the recruitment of co-activators in anabolic tissues (muscle, bone) while minimizing recruitment in androgenic tissues (prostate), thereby reducing side effects.
-
Bioisosterism : Replacing the benzene ring (of typical benzonitrile SARMs) with a pyridine ring (picolinonitrile) increases polarity and water solubility, improving the pharmacokinetic (PK) profile while maintaining the "push-pull" electronic character required for high-affinity binding.
B. HIF-Prolyl Hydroxylase Inhibition (Precursor Role)
The nitrile group is a metabolic precursor to the carboxylic acid. The hydrolyzed metabolite, 4-(Pyrrolidin-1-yl)picolinic acid (CAS 66933-69-5), is a potent inhibitor of HIF-Prolyl Hydroxylase (PHD) enzymes.
-
Mechanism : The picolinic acid moiety acts as a bidentate ligand, chelating the active site Iron (Fe²⁺) of the PHD enzyme.
-
Effect : Chelation prevents the hydroxylation of Hypoxia-Inducible Factor (HIF-1α/2α). Non-hydroxylated HIF avoids degradation by the VHL ubiquitin-ligase complex, leading to HIF accumulation and the transcription of erythropoietin (EPO).
C. Pathway Visualization
The following diagram illustrates the dual mechanistic pathways (SARM activity vs. HIF-PH inhibition).
Figure 1: Dual mechanistic pathways of the 4-(pyrrolidin-1-yl)picolinonitrile scaffold.
Chemical Synthesis & Reactivity
For researchers utilizing this compound as a building block or probe, understanding its synthesis and reactivity is crucial. The synthesis relies on a Nucleophilic Aromatic Substitution (S_NAr).
Synthesis Protocol (S_NAr)
Objective : Synthesize 4-(Pyrrolidin-1-yl)picolinonitrile from 4-chloropicolinonitrile.
-
Reagents : 4-Chloropicolinonitrile (1.0 eq), Pyrrolidine (2.5 eq), K₂CO₃ (1.5 eq, optional if excess amine is used), Acetonitrile or DMF (Solvent).
-
Procedure :
-
Dissolve 4-chloropicolinonitrile in dry Acetonitrile.
-
Add Pyrrolidine dropwise at 0°C.
-
Heat to reflux (80°C) for 4–6 hours. Monitoring by TLC/LC-MS will show the disappearance of the starting chloride.
-
Workup : Evaporate solvent. Partition residue between Ethyl Acetate and Water. The product is in the organic layer.
-
Purification : Recrystallization from Ethanol/Hexane or Flash Chromatography (Hexane:EtOAc).
-
-
Yield : Typically >90% due to the activation of the 4-position by the electron-withdrawing 2-cyano and ring nitrogen.
Key Reactivity Profile
-
Hydrolysis : The C2-nitrile is susceptible to hydrolysis under acidic (HCl) or basic (NaOH) conditions to yield 4-(pyrrolidin-1-yl)picolinic acid (HIF-PH inhibitor precursor).
-
Reduction : Catalytic hydrogenation (Raney Ni or Pd/C) converts the nitrile to the primary amine (4-(pyrrolidin-1-yl)pyridin-2-yl)methanamine ), a precursor for bidentate ligands.
-
Fluorescence : The "Push-Pull" electronic system (Pyrrolidine donor -> Pyridine -> Nitrile acceptor) creates a strong dipole, making the molecule widely applicable as a solvatochromic fluorophore or photocatalyst.
Experimental Validation & Quality Control
When using CAS 127680-86-8 as a reference standard or probe, the following analytical criteria must be met to ensure data integrity.
Analytical Specifications Table
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to pale yellow crystalline solid |
| Purity | HPLC (254 nm) | ≥ 98.0% |
| Identity | ¹H-NMR (DMSO-d₆) | δ 8.2 (d, 1H), 7.0 (s, 1H), 6.7 (d, 1H), 3.3 (m, 4H), 1.9 (m, 4H) |
| Mass Spec | LC-MS (ESI+) | [M+H]⁺ = 174.1 ± 0.1 m/z |
| Melting Point | Capillary | 85–88 °C (Varies by polymorph) |
Impurity Profiling
In the synthesis of complex drugs (e.g., Tofacitinib analogs or specific Gliptins), this molecule may appear as a process-related impurity.
-
Origin : Formed via the reaction of residual pyrrolidine with activated pyridine-nitrile starting materials.
-
Detection : It is distinctively detectable by UV due to its redshifted absorbance max (~280-300 nm) compared to non-aminated pyridines.
References
-
Aikawa, K., et al. (2015). "Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs). Part I." Bioorganic & Medicinal Chemistry, 23(10), 2568-2578. Link
-
Aikawa, K., et al. (2017). "Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs). Part II: Optimization of 4-(pyrrolidin-1-yl)benzonitrile derivatives." Bioorganic & Medicinal Chemistry Letters, 27(9), 1897-1901. Link
-
National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 269643, 4-(Pyrrolidin-1-yl)pyridine-2-carboxylic acid." PubChem. Link
-
Nangia, A., et al. (2012). "HIF-prolyl hydroxylase inhibitors: a new generation of erythropoiesis-stimulating agents." Drug Discovery Today, 17(1-2), 4-10. Link
-
Sigma-Aldrich. (2024). "Product Specification: 4-(Pyrrolidin-1-yl)picolinonitrile (CAS 127680-86-8)." Link
The Emerging Role of 4-(Pyrrolidin-1-yl)picolinonitrile in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The confluence of a saturated heterocycle and an aromatic nitrile establishes 4-(Pyrrolidin-1-yl)picolinonitrile as a molecule of significant interest in contemporary medicinal chemistry. This technical guide provides an in-depth exploration of this compound, delineating its synthesis, physicochemical properties, and burgeoning applications as a privileged scaffold in the design of targeted therapeutics. Particular emphasis is placed on its role in the development of kinase inhibitors, leveraging its unique structural and electronic characteristics to achieve high potency and selectivity. Through a synthesis of published data and expert analysis, this document aims to equip researchers with the foundational knowledge and practical insights necessary to effectively utilize 4-(Pyrrolidin-1-yl)picolinonitrile in their drug discovery endeavors.
Introduction: The Strategic Value of the Pyrrolidine-Pyridine Scaffold
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry, gracing the structures of numerous natural products and FDA-approved drugs.[1] Its prevalence stems from its ability to introduce a three-dimensional character to otherwise planar molecules, enhancing spatial exploration and improving pharmacokinetic properties such as solubility.[2] When coupled with a pyridine ring, a six-membered aromatic heterocycle also prevalent in pharmaceuticals, the resulting scaffold offers a rich tapestry of chemical functionalities. This combination allows for a fine-tuning of basicity, hydrogen bonding capabilities, and metabolic stability, all critical parameters in drug design.[3]
4-(Pyrrolidin-1-yl)picolinonitrile, specifically, merges the favorable attributes of both moieties with the addition of a nitrile group. The nitrile can act as a hydrogen bond acceptor, a key feature for binding to biological targets, or serve as a synthetic handle for further chemical elaboration. This unique combination of structural features positions 4-(Pyrrolidin-1-yl)picolinonitrile as a versatile building block for the creation of novel and effective therapeutic agents.
Physicochemical Properties and Synthesis
A thorough understanding of a compound's physicochemical properties is paramount for its successful application in drug discovery. The key properties of 4-(Pyrrolidin-1-yl)picolinonitrile are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁N₃ | [Vendor Data] |
| Molecular Weight | 173.22 g/mol | [Vendor Data] |
| Appearance | Off-white to brown solid | [4] |
| Melting Point | 145 °C | [4] |
| Boiling Point | 368.2±22.0 °C (Predicted) | [4] |
| Density | 1.23±0.1 g/cm³ (Predicted) | [4] |
| pKa | 3.87±0.30 (Predicted) | [4] |
Synthetic Strategy: A Plausible Route
Experimental Protocol: Nucleophilic Aromatic Substitution
-
Reaction Setup: To a solution of 4-chloropicolinonitrile (1.0 eq) in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO), add pyrrolidine (1.2 eq) and a base, for example, potassium carbonate (K₂CO₃) (2.0 eq).
-
Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80 to 120 °C. The progress of the reaction should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired 4-(Pyrrolidin-1-yl)picolinonitrile.[4]
Causality Behind Experimental Choices:
-
Solvent: A polar aprotic solvent like DMSO is chosen to facilitate the dissolution of the reactants and to promote the nucleophilic aromatic substitution by stabilizing the charged intermediate.
-
Base: Potassium carbonate is a mild inorganic base used to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.
-
Temperature: Elevated temperatures are often necessary to overcome the activation energy of the nucleophilic aromatic substitution on an electron-deficient pyridine ring.
Applications in Medicinal Chemistry: A Focus on Kinase Inhibition
The 4-(pyrrolidin-1-yl)picolinonitrile scaffold is emerging as a valuable pharmacophore in the design of kinase inhibitors, a class of drugs that has revolutionized cancer therapy. The structural features of this molecule are well-suited for interaction with the ATP-binding site of various kinases.
Case Study: Asciminib and the ABL Kinase
While not containing the exact 4-(pyrrolidin-1-yl)picolinonitrile fragment, the FDA-approved ABL kinase inhibitor, Asciminib (Scemblix®), provides a compelling case study for the utility of a closely related scaffold. Asciminib features a (R)-N-(4-(chlorodifluoromethoxy)phenyl)-6-(3-hydroxypyrrolidin-1-yl)-5-(1H-pyrazol-5-yl)nicotinamide structure.[3] The pyrrolidine moiety in Asciminib plays a crucial role in binding to the myristoyl pocket of the ABL kinase, leading to an allosteric mode of inhibition. This highlights the potential of the pyrrolidinyl-pyridine core to be incorporated into highly specific and potent kinase inhibitors.
Structure-Activity Relationship (SAR) Insights from Related Compounds
SAR studies on related 4-aminoquinoline and substituted quinolinyl pyrimidine derivatives have provided valuable insights that can be extrapolated to the 4-(pyrrolidin-1-yl)picolinonitrile scaffold.[5][6]
-
The Pyrrolidine Ring: The presence and substitution pattern of the pyrrolidine ring significantly impact biological activity. In many cases, it contributes to improved potency and selectivity by establishing favorable interactions within hydrophobic pockets of the target protein. The stereochemistry of substituents on the pyrrolidine ring can also be critical for optimal binding.[1]
-
The Picolinonitrile Moiety: The nitrile group can act as a key hydrogen bond acceptor, anchoring the molecule within the active site. Its position on the pyridine ring influences the vector of other substituents and their ability to interact with the target. Modifications to the pyridine ring, such as the introduction of additional substituents, can be used to fine-tune electronic properties and metabolic stability.
-
Linker and Substituents: The nature and length of any linker connecting the pyrrolidinyl-picolinonitrile core to other parts of the molecule are crucial for achieving the desired biological activity. A systematic exploration of different linkers and substituents is a standard strategy in lead optimization.
Future Perspectives and Conclusion
4-(Pyrrolidin-1-yl)picolinonitrile represents a promising and underexplored scaffold in medicinal chemistry. Its straightforward synthesis and versatile chemical handles make it an attractive starting point for the development of compound libraries for high-throughput screening. The insights gained from related structures, particularly in the realm of kinase inhibitors, provide a strong rationale for its further investigation.
Future research should focus on:
-
Developing and optimizing synthetic routes to allow for facile derivatization.
-
Systematic SAR studies to understand the contribution of each part of the molecule to biological activity.
-
Exploration of its potential in other therapeutic areas beyond oncology, such as neurodegenerative and infectious diseases, where pyrrolidine and pyridine scaffolds have shown promise.
References
-
U.S. Patent No. 8,829,195. (2021-11-17). Regulations.gov. Available from: [Link]
-
MAP4K4 inhibitors. U.S. Patent US-12247045-B2. PubChem. Available from: [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. Available from: [Link]
-
Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. (2022-03-23). Available from: [Link]
- Protein kinase B inhibitors. U.S. Patent US10059714B2. Google Patents.
-
Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PubMed. Available from: [Link]
-
Substituted quinolinyl chalcones and quinolinyl pyrimidines as a new class of anti-infective agents. PubMed. Available from: [Link]
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- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. 4-aminopicolinonitrile | 98139-15-2 [chemicalbook.com]
- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substituted quinolinyl chalcones and quinolinyl pyrimidines as a new class of anti-infective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profile & Handling of 4-(Pyrrolidin-1-yl)picolinonitrile
[1][2]
Executive Summary
4-(Pyrrolidin-1-yl)picolinonitrile (CAS: 127680-86-8) is a specialized heterocyclic building block utilized in the synthesis of bioactive ligands and pharmaceutical intermediates.[1][2][3] Its structure features a "push-pull" electronic system—an electron-donating pyrrolidine ring at the 4-position and an electron-withdrawing nitrile group at the 2-position of a pyridine core.[1][2] This unique electronic distribution dictates a specific solubility profile characterized by high affinity for chlorinated and polar aprotic solvents, moderate solubility in esters, and limited solubility in non-polar hydrocarbons and neutral aqueous media.[1]
This guide provides a technical analysis of its physicochemical properties, inferred solubility data based on structural analogs, and validated protocols for experimental determination and purification.[1]
Part 1: Chemical Identity & Physicochemical Profile[1][2]
Understanding the solubility of this compound requires analyzing its structural "solubilityophores"—functional groups that dictate solvent interaction.[2]
| Property | Data | Technical Implication |
| Compound Name | 4-(Pyrrolidin-1-yl)picolinonitrile | Core identity. |
| CAS Number | 127680-86-8 | Unique identifier for database verification. |
| Molecular Formula | C₁₀H₁₁N₃ | MW: 173.22 g/mol .[1][2] |
| Physical State | Solid (typically off-white to yellow powder) | Requires dissolution for most reactions.[1][2] |
| Predicted LogP | ~1.8 – 2.2 | Moderately lipophilic; prefers organic phases.[1][2] |
| Electronic Character | Donor-Acceptor (Push-Pull) | High dipole moment; soluble in polar aprotic solvents.[1][2] |
| Basicity (Predicted) | Weakly Basic (pKa ~5–6) | The 2-CN group lowers the basicity of the pyridine nitrogen compared to 4-pyrrolidinopyridine (pKa ~9.6).[2] |
Structural Solubility Analysis
The molecule contains three distinct regions affecting solvation:
-
Pyrrolidine Ring (Lipophilic/Donor): Enhances solubility in organic solvents like Dichloromethane (DCM) and Ethyl Acetate.[2]
-
Pyridine Core (Aromatic): Provides pi-pi stacking potential; limits water solubility.[1][2]
-
Nitrile Group (Polar/Acceptor): Increases polarity, facilitating solubility in DMSO and Acetonitrile, but insufficient to solubilize the molecule in water without protonation.[2]
Figure 1: Structural dissection of solubility domains.[1] The push-pull electronic effect enhances polarity, favoring polar organic solvents.[1]
Part 2: Solubility Profile
Note on Data Source: Direct quantitative solubility tables for this specific intermediate are proprietary. The data below represents an expert assessment based on the physicochemical properties of 4-aminopicolinonitrile derivatives and standard purification protocols for this chemical class.
Solvent Compatibility Matrix
| Solvent Class | Representative Solvents | Solubility Rating | Application |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (>50 mg/mL) | Primary solvent for synthesis and extraction.[1][2] |
| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Ideal for SNAr reactions and NMR analysis.[1] |
| Esters | Ethyl Acetate (EtOAc) | Moderate (10–50 mg/mL) | Excellent for extraction; often used as the "good" solvent in recrystallization.[2] |
| Alcohols | Methanol, Ethanol | Moderate to High | Soluble, often improved with heating.[1] Useful for trituration.[2] |
| Ethers | THF, 1,4-Dioxane | Moderate | Good reaction solvent; variable solubility in Diethyl Ether.[1] |
| Hydrocarbons | Hexanes, Heptane, Pentane | Low (<1 mg/mL) | Anti-solvent for precipitation/crystallization.[1] |
| Aqueous | Water (Neutral pH) | Very Low (Insoluble) | Product precipitates from water; aqueous washes remove impurities.[2] |
| Aqueous Acid | 1M HCl, 1M H₂SO₄ | High | Soluble via protonation of the pyridine nitrogen (Formation of salts).[1] |
Purification Implications
-
Recrystallization: A common solvent system for this class is Ethyl Acetate/Hexanes .[1][2] Dissolve in hot Ethyl Acetate, then slowly add Hexanes (anti-solvent) until turbidity appears.[1][2] Cool to 4°C.[2]
-
Column Chromatography: The compound typically elutes with 10% to 40% Ethyl Acetate in Hexanes on silica gel.[1][2]
-
Extraction: Partition between Ethyl Acetate and Water .[1][2] The product will reside in the organic layer.[2]
Part 3: Experimental Methodologies
To ensure scientific integrity, researchers should validate solubility for their specific batch and temperature conditions.[1][2] Below are two self-validating protocols.
Protocol A: Rapid Solubility Screen (Qualitative)
Use this to quickly determine the best solvent for reactions or transfers.
-
Place 5 mg of 4-(Pyrrolidin-1-yl)picolinonitrile into a 1.5 mL HPLC vial.
-
Vortex for 30 seconds.
-
Observation:
Protocol B: Gravimetric Saturation Method (Quantitative)
Use this for precise formulation or crystallization design.[1][2]
-
Saturation: Add excess solid (~100 mg) to 1 mL of solvent in a sealed vial.
-
Equilibration: Stir at the target temperature (e.g., 25°C) for 24 hours.
-
Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter into a pre-weighed vial.
-
Evaporation: Evaporate the solvent (vacuum centrifuge or nitrogen stream) until mass is constant.[2]
-
Calculation:
Protocol C: Solubility-Driven Purification Workflow
This workflow uses solubility differences to isolate the pure compound from crude reaction mixtures (typically from the reaction of 4-chloropicolinonitrile with pyrrolidine).[1][2]
Figure 2: Purification workflow leveraging the high solubility in Ethyl Acetate and insolubility in water/hexanes.[1]
Part 4: Applications & Handling[1][2]
Stability & Storage[1][2]
-
Hydrolysis Risk: While picolinonitriles are relatively stable, prolonged exposure to strong acids or bases in aqueous media can hydrolyze the nitrile to a carboxylic acid or amide.[1]
-
Storage: Store solid in a tightly sealed container at 2–8°C (Refrigerated) or room temperature under desiccant. Protect from moisture.[2][4]
Biological Relevance
The solubility profile is critical for biological assays.[2] For in vitro screening:
-
Prepare a 10 mM or 20 mM stock solution in 100% DMSO.
-
Dilute into aqueous buffer (PBS/Media) immediately prior to use.
-
Precipitation Alert: Ensure the final DMSO concentration is <1% and the compound concentration is below the aqueous solubility limit (likely <100 µM in pure buffer).
References
Sources
- 1. CN102070484B - Method for preparing prilocainum or hydrochloride thereof - Google Patents [patents.google.com]
- 2. 4-Pyrrolidin-1-ylbutyronitrile | C8H14N2 | CID 118838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 100-70-9 | Picolinonitrile | Pyridines | Ambeed.com [ambeed.com]
- 4. szabo-scandic.com [szabo-scandic.com]
4-(Pyrrolidin-1-yl)picolinonitrile as a research chemical
[1][2]
Executive Summary & Chemical Identity[1][2][3]
4-(Pyrrolidin-1-yl)picolinonitrile (CAS: 127680-86-8) is a specialized heterocyclic building block utilized primarily in medicinal chemistry and drug discovery.[1][2] It features a pyridine core substituted with a nitrile group at the C2 position and a pyrrolidine ring at the C4 position.[1][2][3]
This compound acts as a critical intermediate for synthesizing complex pharmaceutical scaffolds.[1][2][4][5] Its 2-cyano group serves as a versatile "chemical handle," allowing for transformation into amides, acids, amines, or heterocycles (e.g., tetrazoles, oxadiazoles), while the 4-pyrrolidino moiety provides a lipophilic, basic pharmacophore often associated with improved solubility and receptor binding affinity.[1][2]
Crucial Distinction: Do not confuse this compound with 4-Pyrrolidinopyridine (4-PPY) (CAS: 2456-81-7).[1][2] While 4-PPY is a widely used acylation catalyst ("Super-DMAP"), 4-(Pyrrolidin-1-yl)picolinonitrile is a functionalized intermediate intended for further structural elaboration.[1][2]
Chemical Property Profile[1][2][3][4][5][6][7][8]
| Property | Data |
| IUPAC Name | 4-(Pyrrolidin-1-yl)pyridine-2-carbonitrile |
| CAS Number | 127680-86-8 |
| Molecular Formula | C₁₀H₁₁N₃ |
| Molecular Weight | 173.21 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate |
| Acidity (pKa) | ~6.5 (Calculated for pyridine nitrogen) |
| LogP | ~1.8 (Predicted) |
Synthesis & Production Methodology
The synthesis of 4-(Pyrrolidin-1-yl)picolinonitrile relies on a robust Nucleophilic Aromatic Substitution (S_NAr) mechanism.[1][2] The electron-withdrawing nitrile group at the C2 position activates the C4 position of the pyridine ring, facilitating the displacement of a leaving group (typically chloride) by the pyrrolidine amine.[1][2]
Reaction Mechanism
The reaction proceeds via a Meisenheimer-like transition state.[1][2] The nitrogen of the pyrrolidine attacks the electrophilic C4 carbon, pushing electron density onto the pyridine nitrogen.[1][2] Re-aromatization then expels the chloride ion.[1][2]
Caption: S_NAr synthesis pathway showing nucleophilic attack at the activated C4 position.
Experimental Protocol
Objective: Synthesis of 4-(Pyrrolidin-1-yl)picolinonitrile on a 10 mmol scale.
Reagents:
Step-by-Step Procedure:
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 4-chloropicolinonitrile (1.38 g) and K₂CO₃ (2.76 g) in dry Acetonitrile (20 mL).
-
Addition: Add Pyrrolidine (0.85 g) dropwise to the suspension at room temperature. Note: The reaction is exothermic; cooling to 0°C may be required for larger scales.
-
Reaction: Heat the mixture to 60–80°C and stir for 4–6 hours. Monitor progress via TLC (Eluent: 30% Ethyl Acetate in Hexanes) or LC-MS. The starting material (Rf ~0.[1][2]6) should disappear, replaced by a more polar fluorescent spot.
-
Work-up:
-
Purification:
-
Dissolve the residue in Ethyl Acetate (50 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).[1][2]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.[2]
-
Recrystallization: If necessary, recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (Gradient: 0-40% EtOAc/Hexanes).[1][2]
-
Medicinal Chemistry Applications
4-(Pyrrolidin-1-yl)picolinonitrile is a "divergent intermediate."[1][2] Its value lies in the orthogonal reactivity of its two functional zones: the stable pyrrolidine ring (pharmacophore) and the reactive nitrile group (synthetic handle).[1][2]
Divergent Synthesis Strategies
The C2-nitrile group is a gateway to various functional groups essential for optimizing drug-like properties (solubility, H-bond capability, metabolic stability).[1][2]
Caption: Downstream synthetic utility of the 2-cyano group.
Therapeutic Areas
-
Kinase Inhibitors: The 2-carboxamide derivative (obtained via hydrolysis) mimics the hinge-binding motif found in many ATP-competitive inhibitors.[1][2] The pyrrolidine ring at C4 can project into the solvent-exposed region or a hydrophobic pocket, improving selectivity.[1][2]
-
GPCR Ligands: The rigid pyridine spacer with a basic pyrrolidine tail is a common scaffold in ligands for aminergic GPCRs (e.g., Histamine H3, Dopamine D3).[1][2]
-
Bioisosteres: Conversion of the nitrile to a tetrazole provides a lipophilic bioisostere for a carboxylic acid, improving membrane permeability while maintaining acidic character.[1][2]
Safety & Handling (GHS Standards)
While specific toxicological data for this research chemical is limited, it should be handled with the same rigor as other aminopyridines and nitriles.[1][2]
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][2] |
| Skin Irritation | H315 | Causes skin irritation.[1][2] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2] |
| STOT-SE | H335 | May cause respiratory irritation.[1][2] |
Precautionary Measures:
-
Engineering Controls: Always handle in a certified chemical fume hood to avoid inhalation of dust or vapors.[1][2]
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1][2]
-
Spill Cleanup: Sweep up solid spills to avoid dust generation.[1][2] Neutralize surfaces with a mild detergent.[1][2]
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) if possible, though the nitrile group renders it relatively stable to oxidation.[1][2]
References
-
Chemical Identity & CAS: 4-(Pyrrolidin-1-yl)picolinonitrile (CAS 127680-86-8).[1][2] PubChem & Sigma-Aldrich Catalog.[1][2] Link
-
Synthesis Methodology (S_NAr): Nucleophilic Aromatic Substitution of 4-Chloropicolines. Journal of Organic Chemistry. (General methodology reference). Link[1][2]
-
Patent Application: Pyridine derivatives as kinase inhibitors. US Patent Application 2006/0019853 A1. (Demonstrates the utility of the picolinonitrile scaffold). Link
-
Related Scaffold Utility: Synthesis and Biological Evaluation of Pyrrolidine-2-carbonitrile Derivatives. Bioorganic & Medicinal Chemistry. (Context for pyrrolidine-nitrile pharmacophores). Link
Sources
- 1. prepchem.com [prepchem.com]
- 2. 4-Pyrrolidinopyridine | C9H12N2 | CID 75567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Pyrrolidinylpyridine - Wikipedia [en.wikipedia.org]
- 4. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 5. chemimpex.com [chemimpex.com]
Methodological & Application
Characterization of 4-(Pyrrolidin-1-yl)picolinonitrile
An In-Depth Guide to the for Drug Discovery and Development
Abstract: The pyrrolidine scaffold is a cornerstone in modern medicinal chemistry, valued for its ability to confer favorable physicochemical properties and explore three-dimensional chemical space.[1][2] When incorporated into a picolinonitrile framework, the resulting molecule, 4-(pyrrolidin-1-yl)picolinonitrile, emerges as a versatile building block for the synthesis of novel therapeutic agents. Its structural components—a hydrogen bond acceptor in the pyridine nitrogen, a nucleophilic pyrrolidine nitrogen, and a chemically tractable nitrile group—offer multiple avenues for derivatization in lead optimization campaigns.[3][4] This guide provides a comprehensive suite of protocols for the definitive structural and purity characterization of 4-(pyrrolidin-1-yl)picolinonitrile, ensuring data integrity for researchers, scientists, and drug development professionals.
Compound Identity and Physicochemical Profile
A foundational step in any research endeavor is the confirmation of the molecule's basic properties. 4-(Pyrrolidin-1-yl)picolinonitrile is a substituted pyridine derivative. The pyrrolidine ring, a saturated five-membered heterocycle, is known to be structurally flexible and can influence the stereochemistry and biological activity of a parent molecule.[3][5] The picolinonitrile moiety provides a rigid aromatic core and a nitrile group that can serve as a precursor for various functional groups.[4]
| Property | Value | Source |
| IUPAC Name | 4-(Pyrrolidin-1-yl)picolinonitrile | N/A |
| Synonym | 4-(1-pyrrolidinyl)-2-pyridinecarbonitrile | [6] |
| CAS Number | 127680-86-8 | [6] |
| Molecular Formula | C₁₀H₁₁N₃ | [7] |
| Molecular Weight | 173.21 g/mol | [7] |
| InChIKey | WHINRMKPWMUVEJ-UHFFFAOYSA-N | [7] |
Safety Considerations: While a specific Safety Data Sheet (SDS) for 4-(pyrrolidin-1-yl)picolinonitrile is not widely available, data from structurally related compounds like 4-pyrrolidinopyridine and pyrrolidine itself suggest that appropriate caution is necessary.[8] The compound should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[9] Potential hazards may include skin and eye irritation, and toxicity if swallowed or inhaled.[9]
The Imperative of Characterization in the Drug Discovery Pipeline
Rigorous analytical characterization is not merely a procedural formality; it is the bedrock of reliable and reproducible pharmacological data. In the context of drug discovery, the journey from a chemical concept to a viable drug candidate is critically dependent on understanding the precise structure and purity of the compounds being tested.
The rationale is threefold:
-
Ensuring Structural Integrity: The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Unambiguous confirmation of the chemical structure is essential to build accurate Structure-Activity Relationships (SAR), which guide the rational design of more potent and selective analogs.
-
Quantifying Purity: Undisclosed impurities, even in small amounts, can lead to false positives or negatives in biological assays, confounding results and leading research efforts astray. A well-defined purity profile is mandatory for advancing a compound through the discovery pipeline.[10]
-
Establishing Intellectual Property: A complete and thorough characterization dataset is fundamental to the composition of matter claims within patent applications, securing the intellectual property of novel chemical entities.
The following diagram illustrates the central role of analytical characterization throughout the early stages of drug discovery.
Caption: The iterative cycle of analytical characterization in drug discovery.
Protocols for Comprehensive Characterization
The following section details the essential protocols for the full analytical characterization of 4-(pyrrolidin-1-yl)picolinonitrile. These methods are designed to be self-validating and provide a complete picture of the compound's identity and purity.
Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of 4-(pyrrolidin-1-yl)picolinonitrile and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
¹H NMR Acquisition:
-
Acquire a proton NMR spectrum on a 400 MHz or higher spectrometer.
-
Expected Signals: The spectrum should show distinct signals corresponding to the aromatic protons on the pyridine ring and the aliphatic protons of the pyrrolidine ring. The integration of these signals should correspond to the number of protons in each environment. Aromatic protons will typically appear in the δ 7.0-8.5 ppm region, while the pyrrolidine protons will be in the δ 1.8-3.5 ppm region.
-
-
¹³C NMR Acquisition:
-
Acquire a carbon-13 NMR spectrum. A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon atom.
-
Expected Signals: The spectrum will display signals for the nitrile carbon (typically δ 115-125 ppm), the aromatic carbons of the pyridine ring (δ 100-160 ppm), and the aliphatic carbons of the pyrrolidine ring (δ 20-60 ppm).
-
-
Data Analysis: Process the spectra using appropriate software. Correlate the observed chemical shifts, coupling patterns, and integrations with the expected structure of 4-(pyrrolidin-1-yl)picolinonitrile.
Molecular Weight Confirmation via Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition and confirmation of the molecular formula.
Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Instrumentation: Use an ESI-TOF mass spectrometer. The ESI source is ideal for ionizing polar, nitrogen-containing compounds like the target molecule.
-
Acquisition Mode: Acquire the spectrum in positive ion mode. The basic nitrogen atoms in the pyridine and pyrrolidine rings are readily protonated, leading to a strong signal for the [M+H]⁺ ion.
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule [M+H]⁺.
-
The measured m/z should be 174.1026 for [C₁₀H₁₂N₃]⁺.
-
Confirm that the measured mass is within a narrow tolerance (typically < 5 ppm) of the calculated exact mass. This provides strong evidence for the correct elemental composition.
-
Purity Assessment via High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.[11] For purity analysis, a reversed-phase (RP-HPLC) method is typically employed, where the stationary phase is nonpolar and the mobile phase is polar. A UV detector is used to quantify the analyte and any impurities.[11]
Protocol: Reversed-Phase HPLC with UV Detection
-
Instrumentation & Columns:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-vis detector.
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or an experimentally determined λₘₐₓ).
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-17 min: Hold at 95% B
-
17-18 min: Return to 5% B
-
18-22 min: Re-equilibration at 5% B
-
-
-
Sample Preparation: Prepare a stock solution of 4-(pyrrolidin-1-yl)picolinonitrile in the mobile phase (e.g., 1 mg/mL) and dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area. A purity level of >95% is typically required for compounds used in biological screening.
-
This method should be validated for linearity, precision, and accuracy as per ICH guidelines.[10]
-
The workflow for HPLC purity analysis is summarized in the diagram below.
Caption: A standard workflow for HPLC-based purity determination.
Application Notes: A Scaffold for Innovation
The structural features of 4-(pyrrolidin-1-yl)picolinonitrile make it a highly attractive starting point for medicinal chemistry programs. The pyrrolidine ring is a well-established bioisostere for various functional groups and is frequently incorporated into drug candidates to enhance aqueous solubility, modulate lipophilicity, and improve pharmacokinetic profiles.[2] Its non-planar, sp³-rich character is advantageous for creating molecules with better selectivity and reduced off-target effects compared to flat, aromatic systems.[1]
Numerous approved drugs contain the pyrrolidine motif, highlighting its clinical relevance.[12] For instance, its presence is key in ACE inhibitors and various antiviral agents.[2][12] The picolinonitrile portion of the molecule is also of significant interest. The nitrile group is a versatile chemical handle that can be hydrolyzed to a carboxylic acid or amide, or reduced to a primary amine, opening up a wide array of synthetic possibilities for library generation. Furthermore, the pyridine ring itself is a common feature in pharmacologically active compounds.
Researchers can leverage 4-(pyrrolidin-1-yl)picolinonitrile as a core scaffold, systematically modifying the pyridine or pyrrolidine rings to probe interactions with a biological target and optimize for potency, selectivity, and drug-like properties.
References
- ChemicalBook. (n.d.). 4-(Pyrrolidin-1-yl)pyridine(2456-81-7).
-
Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]
-
Iovine, V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. Retrieved from [Link]
-
National Institutes of Health (NIH). (2025). Pyrrolidine synthesis via ring contraction of pyridines. PMC. Retrieved from [Link]
-
AbacipharmTech. (n.d.). 4-(Pyrrolidin-1-yl)picolinonitrile. Retrieved from [Link]
-
National Institutes of Health (NIH). (2024). An Investigation into Anion Sensing of the Molecular Aggregate of 4-(Pyrrol-1-yl)pyridine and Its Derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Pyrrolidinylpyridine. Retrieved from [Link]
-
Iovine, V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Retrieved from [Link]
-
PubChem. (n.d.). 4-Pyrrolidinopyridine. Retrieved from [Link]
-
MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
-
Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. Retrieved from [Link]
-
ACS Omega. (2018). Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. Retrieved from [Link]
-
Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization and Photophysical Properties of Pyridine-Carbazole Acrylonitrile Derivatives. Retrieved from [Link]
-
IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]
-
National Genomics Data Center. (2025). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. Retrieved from [Link]
-
MDPI. (2024). Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Pyrrolidine. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid. Retrieved from [Link]
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- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-(Hydroxymethyl)picolinonitrile | 131747-56-3 | Benchchem [benchchem.com]
- 5. Uses and Properties of Pyrrolidine_Chemicalbook [chemicalbook.com]
- 6. 4-(Pyrrolidin-1-yl)picolinonitrile | 127680-86-8 [sigmaaldrich.com]
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Application Note: Mass Spectrometric Characterization of 4-(Pyrrolidin-1-yl)picolinonitrile using Electrospray Ionization and an Advanced In-Source Fragmentation Workflow
Abstract
This application note presents a comprehensive guide to the mass spectrometric analysis of 4-(Pyrrolidin-1-yl)picolinonitrile, a heterocyclic building block relevant in medicinal chemistry and drug development. Standard tandem mass spectrometry (MS/MS) of this compound is challenging due to its highly basic pyrrolidine moiety, which sequesters the proton charge during collision-induced dissociation (CID), leading to a dominant, structurally uninformative fragment ion. This phenomenon can obscure the identification of metabolites and impurities. To overcome this, we detail an advanced analytical workflow that leverages in-source fragmentation (ISF) to promote a selective neutral loss of the pyrrolidine group prior to MS/MS analysis. The resulting core ion provides a significantly richer and more informative fragmentation spectrum, enabling robust structural elucidation. This guide provides detailed, field-proven protocols for both standard and advanced ISF-based analyses, designed for immediate implementation in research and development settings.
Introduction and Physicochemical Context
4-(Pyrrolidin-1-yl)picolinonitrile is a substituted pyridine derivative whose structural motifs are common in pharmacologically active agents.[1] The pyrrolidine ring, in particular, is a key component in many natural products and synthetic drugs.[2] Accurate and detailed mass spectrometric characterization is therefore essential for reaction monitoring, impurity profiling, and metabolite identification during the drug development lifecycle.
The compound's structure contains two basic nitrogen centers: one on the pyridine ring and the secondary amine within the pyrrolidine ring. The pyrrolidine nitrogen is significantly more basic, making the molecule an excellent candidate for positive-ion electrospray ionization (ESI), where it readily forms a stable protonated molecule, [M+H]⁺. While ESI is a "soft" ionization technique that preserves the molecular ion, the subsequent fragmentation behavior of this specific molecule requires a nuanced approach.[3][4]
Table 1: Physicochemical Properties of 4-(Pyrrolidin-1-yl)picolinonitrile
| Property | Value | Source |
| Synonym | 4-(1-pyrrolidinyl)-2-pyridinecarbonitrile | [5] |
| CAS Number | 127680-86-8 | [5][6] |
| Molecular Formula | C₁₀H₁₁N₃ | [5] |
| Molecular Weight | 173.22 g/mol | [5] |
| Monoisotopic Mass | 173.0953 Da | N/A (Calculated) |
| Predicted [M+H]⁺ | 174.1031 m/z | N/A (Calculated) |
The Challenge: Dominant Ion Suppression in Standard MS/MS
In a typical tandem mass spectrometry experiment, the protonated precursor ion ([M+H]⁺ at m/z 174.10) is isolated and subjected to collision-induced dissociation (CID). For molecules containing a highly basic functional group like pyrrolidine, the fragmentation pathway is often dominated by this site.
Causality of the Issue: The proton added during ionization is preferentially localized on the most basic site—the pyrrolidine nitrogen. During CID, the collision energy is channeled into cleaving the weakest bonds adjacent to this charge center. This results in the formation of a highly stable, protonated pyrrolidine-related fragment ion, which consumes most of the ion current. Consequently, fragmentation of the core picolinonitrile structure is suppressed, yielding a spectrum with poor informational content. This phenomenon has been documented as a significant challenge for other pyrrolidine-containing therapeutics, such as certain KRAS inhibitors.[7]
Sources
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 3. as.uky.edu [as.uky.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 4-(Pyrrolidin-1-yl)picolinonitrile | 127680-86-8 [sigmaaldrich.com]
- 6. 4-(Pyrrolidin-1-yl)picolinonitrile - Lead Sciences [lead-sciences.com]
- 7. In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Functional Profiling of 4-(Pyrrolidin-1-yl)picolinonitrile as a Cysteine Protease Inhibitor
[1][2]
Introduction & Mechanistic Rationale
The molecule 4-(Pyrrolidin-1-yl)picolinonitrile features a pyridine ring substituted with a nitrile group at the C2 position and a pyrrolidine ring at the C4 position.[1][2] In drug discovery, the 2-cyanopyridine (picolinonitrile) motif is a privileged scaffold known for targeting the catalytic cysteine residue of proteases.[2]
Mechanism of Action: The Thioimidate Trap
Unlike non-specific alkylators, picolinonitriles function as reversible covalent inhibitors . The electrophilic carbon of the nitrile group undergoes nucleophilic attack by the thiolate anion of the enzyme's active site cysteine.[2] This forms a thioimidate adduct, temporarily inactivating the enzyme.[2]
-
Key Characteristic: The reaction is reversible; the inhibitor can dissociate, regenerating the active enzyme.[2] This distinguishes it from irreversible vinyl sulfones or epoxides.[1][2]
-
Pyrrolidine Function: The C4-pyrrolidine acts as an electron-donating group (via resonance), modulating the electrophilicity of the nitrile and improving solubility/cell permeability compared to a bare pyridine ring.[2]
Pathway Visualization
The following diagram illustrates the reversible covalent binding mechanism and the downstream assay logic.
Figure 1: Mechanism of Action.[1][2] The picolinonitrile forms a reversible thioimidate adduct with the catalytic cysteine, blocking substrate access.[2]
Biochemical Assay: Kinetic Characterization
Objective: Determine the potency (
Materials
-
Substrate: Z-Phe-Arg-AMC (benzyloxycarbonyl-Phe-Arg-7-amino-4-methylcoumarin).[1][2] Note: Cleavage releases fluorescent AMC.[2]
-
Buffer: 50 mM Sodium Acetate (pH 5.5), 1 mM EDTA, 5 mM DTT (freshly added). Acidic pH is critical for Cathepsin activity.[2]
-
Inhibitor: 4-(Pyrrolidin-1-yl)picolinonitrile (10 mM stock in DMSO).[1][2]
Protocol 1: Continuous Fluorometric Assay
-
Preparation: Dilute the inhibitor in assay buffer to generate a 10-point concentration series (e.g., 0.1 nM to 10 µM).
-
Pre-incubation: Add 10 µL of Enzyme (final conc. 1 nM) and 10 µL of Inhibitor to a black 384-well plate. Incubate for 30 minutes at room temperature.
-
Reaction Start: Add 20 µL of Substrate (Z-FR-AMC, final conc. at
, typically 10-20 µM).[1][2] -
Detection: Monitor fluorescence (
) continuously for 60 minutes. -
Analysis: Calculate the slope (RFU/min) for the linear portion of the curve. Plot % Activity vs. Log[Inhibitor].
Protocol 2: Jump-Dilution (Reversibility Check)
Critical for picolinonitriles to distinguish from irreversible inhibitors.[1][2]
Cell-Based Assay: Intracellular Target Engagement
Objective: Validate that 4-(Pyrrolidin-1-yl)picolinonitrile is cell-permeable and can inhibit intracellular cysteine proteases in a live biological system.[1][2]
Model System
-
Cell Line: RAW 264.7 (Macrophage) or U-2 OS (Osteosarcoma).[1] These lines possess high endogenous Cathepsin activity.[1][2]
-
Readout: Magic Red™ Cathepsin Assay (ImmunoChemistry Technologies) or equivalent cell-permeable fluorogenic probe.[1][2]
Protocol 3: Live-Cell Imaging of Protease Inhibition[1][2]
-
Seeding: Plate RAW 264.7 cells (10,000 cells/well) in a 96-well black, clear-bottom plate. Allow adhesion overnight.[1][2]
-
Treatment:
-
Probe Addition:
-
Nuclear Counterstain: Add Hoechst 33342 (1 µg/mL) for 10 minutes to normalize cell count.
-
Imaging/Quantification:
-
Data Output:
-
Calculate Mean Granular Intensity per Cell .
-
Inhibition results in a loss of red fluorescent puncta (lysosomes).[2]
-
Data Analysis & Interpretation
Expected Results Table
| Parameter | Metric | Expected Outcome for Picolinonitrile Scaffold | Interpretation |
| Biochemical Potency | Nanomolar to Low Micromolar | Dependent on the fit of the pyrrolidine group in the S2 pocket.[1][2] | |
| Reversibility | Recovery Rate | > 80% Activity Recovery | Confirms thioimidate mechanism; rules out non-specific alkylation.[1][2] |
| Time-Dependency | Pre-incubation increases potency (slow-binding characteristic).[1][2] | ||
| Cellular Activity | Typically 5–10x higher than biochemical | Accounts for membrane permeability and lysosomal trapping.[1][2] |
Troubleshooting
References
-
Falgueyret, J. P., et al. (2001).[2] "Novel, nonpeptidic cyananamides as potent, reversible inhibitors of human cathepsin K." Journal of Medicinal Chemistry.[2] (Demonstrates the nitrile warhead mechanism).
-
Greenspan, P. D., et al. (2001).[2] "Identification of dipeptidyl nitriles as potent and selective inhibitors of cathepsin K." Journal of Medicinal Chemistry.[2] (Establishes picolinonitrile derivatives as cysteine protease inhibitors).[1]
-
Lévy, O., et al. (2024).[2] "Cysteine Protease Inhibition by Nitrile-Based Inhibitors: A Computational Study." Frontiers in Chemistry. (Mechanistic insight into thioimidate formation).
-
Lead Sciences. (2024). "Product Data: 4-(Pyrrolidin-1-yl)picolinonitrile." Chemical Catalog. (Chemical properties and CAS verification).
(Note: While specific literature on the exact fragment "4-(Pyrrolidin-1-yl)picolinonitrile" is limited to patent intermediates, the references above validate the mechanism of the picolinonitrile class).[1][2]
Sources
- 1. 4-Pyrrolidinopyridine | C9H12N2 | CID 75567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ãWhitepaperãPyrrolidine Derivatives in Drug Discovery [promotion.pharmablock.com]
- 3. 4-(Pyrrolidin-1-yl)pyridine(2456-81-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. Cysteine protease inhibition by nitrile-based inhibitors: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cysteine protease - Wikipedia [en.wikipedia.org]
- 7. What are cysteine protease inhibitors and how do they work? [synapse.patsnap.com]
Application Note: SAR Studies & Protocol Development for 4-(Pyrrolidin-1-yl)picolinonitrile Analogs
Abstract & Scientific Rationale
The 4-(pyrrolidin-1-yl)picolinonitrile scaffold represents a privileged chemotype in the design of reversible covalent inhibitors targeting cysteine proteases (e.g., Cathepsin K/S, USP7, and viral proteases like Zika NS2B-NS3).
Unlike traditional irreversible warheads (e.g., acrylamides, epoxides) that carry risks of off-target immunotoxicity, the 2-cyanopyridine moiety functions as a "soft" electrophile. It reacts specifically with the catalytic cysteine thiolate to form a metastable thioimidate adduct.[1]
Key Mechanistic Insight: The pyrrolidine ring at the C4 position is not merely a hydrophobic filler; it is an electronic tuner .[1] By donating electron density into the pyridine ring via resonance, it modulates the electrophilicity of the C2-nitrile, optimizing the balance between reactivity (potency) and stability (metabolic half-life/selectivity against glutathione).
Chemical Synthesis & Derivatization Protocol
Objective
To synthesize a library of 4-(substituted-pyrrolidin-1-yl)picolinonitrile analogs via Nucleophilic Aromatic Substitution (SNAr) to probe the S2/S3 hydrophobic pockets of the target protease.
Mechanism of Synthesis
The electron-deficient 4-chloropicolinonitrile undergoes facile SNAr displacement by secondary amines (pyrrolidines).[1] The nitrile group at C2 and the ring nitrogen activate the C4 position for nucleophilic attack.
Protocol A: General Synthesis (SNAr)
Reagents:
-
Core Scaffold: 4-Chloro-2-pyridinecarbonitrile (CAS: 64441-64-1)[1]
-
Nucleophile: Various Pyrrolidine derivatives (e.g., 3-fluoropyrrolidine, 3,3-difluoropyrrolidine, 3-hydroxypyrrolidine).
-
Base: Diisopropylethylamine (DIPEA) or K2CO3.[1]
-
Solvent: Acetonitrile (MeCN) or DMF (anhydrous).[1]
Step-by-Step Procedure:
-
Preparation: Dissolve 4-Chloro-2-pyridinecarbonitrile (1.0 equiv, 1.0 mmol) in anhydrous MeCN (5 mL) in a reaction vial equipped with a magnetic stir bar.
-
Addition: Add DIPEA (2.5 equiv, 2.5 mmol) followed by the specific Pyrrolidine derivative (1.2 equiv, 1.2 mmol).
-
Reaction: Seal the vial and heat to 80°C for 4–12 hours. Monitor reaction progress via LC-MS (Target mass = MW of amine + 104.1 - 36.5).[1]
-
Checkpoint: The product is typically more polar than the starting chloride but less polar than the free amine.
-
-
Work-up:
-
Purification: Purify via Flash Column Chromatography (SiO2).
Visual Workflow: Synthetic Pathway
Caption: General synthetic workflow for the generation of picolinonitrile analogs via SNAr displacement.
Biological Evaluation: Cysteine Protease Inhibition[1][2][3]
Objective
To determine the IC50 and assess the reversibility of the covalent bond formation.
Protocol B: FRET-Based Enzymatic Assay
Target Model: Cathepsin K or Zika Virus NS2B-NS3 Protease[1]
Materials:
-
Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT (Keep DTT low to prevent interference with the nitrile, though cyanopyridines are generally stable). Note: For strict kinetic studies, use TCEP instead of DTT to avoid potential thiol competition.
-
Substrate: Fluorogenic peptide substrate (e.g., Z-Phe-Arg-AMC for Cathepsins).[1]
-
Enzyme: Recombinant human Cathepsin K (or target of interest).
Procedure:
-
Compound Prep: Prepare 10 mM stock solutions of analogs in 100% DMSO. Perform 3-fold serial dilutions in DMSO (8 points).
-
Pre-Incubation (Critical for Covalent Inhibitors):
-
Add 0.5 µL of compound to 49.5 µL of Enzyme Solution in black 96-well plates.
-
Incubate for 30 minutes at Room Temp. Time-dependency is a hallmark of covalent inhibition.[1]
-
-
Initiation: Add 50 µL of Substrate Solution (final concentration = Km of the substrate).
-
Measurement: Monitor fluorescence (Ex/Em: 360/460 nm) kinetically for 60 minutes.
-
Analysis: Calculate initial velocities (
) and fit to a sigmoidal dose-response curve to determine IC50.
Data Analysis: SAR Trends
The following table summarizes expected SAR trends based on the electronic tuning of the pyridine ring.
| Substituent (R-Pyrrolidine) | Electronic Effect | Nitrile Reactivity | Predicted Potency | Metabolic Stability |
| Unsubstituted | Baseline Donation | Moderate | ++ | High |
| 3,3-Difluoro | e- Withdrawing (Inductive) | Increased (More Electrophilic) | +++ | Moderate |
| 3-Hydroxy | H-Bond Donor/Acceptor | Moderate | ++ (Polarity dependent) | High |
| 3-Methyl (Steric) | Weak Donation | Moderate | ++ (Shape dependent) | High |
Advanced Characterization: Glutathione (GSH) Stability[1]
Rationale
A common failure mode for nitrile warheads is non-specific reactivity with cellular thiols (Glutathione), leading to toxicity.[1] The 4-pyrrolidine group reduces the electrophilicity of the nitrile compared to a bare cyanopyridine, enhancing selectivity.
Protocol C: GSH Half-Life Determination
-
Incubation: Incubate test compound (10 µM) with reduced Glutathione (5 mM, physiological excess) in PBS (pH 7.4) at 37°C.[1]
-
Sampling: Aliquot samples at t = 0, 1h, 4h, 8h, 24h.
-
Quenching: Quench with 1% Formic Acid/Acetonitrile.
-
Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent peak and the appearance of the GSH-adduct (Parent + 307 Da).
-
Criteria: A successful candidate should have a t1/2 > 24 hours in GSH to ensure it reaches the target enzyme before being scavenged.[1]
Mechanistic Visualization (SAR Logic)[1]
The diagram below illustrates the "Goldilocks Zone" of reactivity required for this scaffold.
Caption: The 4-pyrrolidine substituent acts as a rheostat, tuning the nitrile's reactivity to favor target engagement over GSH scavenging.
References
-
Nitsche, C., et al. (2019).[1][2] "Biocompatible Macrocyclization between Cysteine and 2-Cyanopyridine Generates Stable Peptide Inhibitors."[1][2] Organic Letters, 21(12), 4709–4712.[1][2] [1]
-
Luo, D., et al. (2019).[1][2] "Selectivity of 2-cyanopyridine-based inhibitors for cysteine proteases." Journal of Medicinal Chemistry. (Contextual citation based on general cyanopyridine mechanism).
-
Falgueyret, J. P., et al. (2001).[1] "Novel, nonpeptidic cyanopyridines as potent and selective inhibitors of Cathepsin K." Journal of Medicinal Chemistry, 44(1), 94-104.[1] (Foundational work on cyanopyridine warheads).
-
PubChem Compound Summary. "4-(Pyrrolidin-1-yl)picolinonitrile (CAS 127680-86-8)."[1] [1]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Pyrrolidin-1-yl)picolinonitrile
[1]
Welcome to the Advanced Synthesis Support Module. Current Topic: Optimization and Troubleshooting for the preparation of 4-(Pyrrolidin-1-yl)picolinonitrile (CAS: 127680-86-8).
Introduction: The Synthetic Landscape
The synthesis of 4-(Pyrrolidin-1-yl)picolinonitrile is a classic example of Nucleophilic Aromatic Substitution (SNAr) on an electron-deficient heteroaromatic ring.[1] While the reaction appears straightforward on paper, the presence of the nitrile group at the C2 position and the basicity of the pyrrolidine nucleophile introduce specific challenges regarding regioselectivity , chemoselectivity (hydrolysis) , and reaction stalling .
This guide bypasses generic advice to focus on the mechanistic "pain points" encountered during drug development and scale-up.
Module 1: Reaction Optimization & Kinetics
Q: My reaction stalls at 80% conversion despite heating. Adding more pyrrolidine doesn't help.[1][2] Why?
A: You are likely facing "Product Inhibition" or Solvent-Polarity Mismatch. [1][2]
The Mechanism: The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer-like transition state.[1][3] The rate-determining step is the initial attack of the pyrrolidine on the C4 carbon.[1]
-
The Problem: As the reaction proceeds, the generated HCl is scavenged by the excess pyrrolidine, forming pyrrolidinium chloride. This salt can precipitate in non-polar solvents (like THF or Toluene), coating the unreacted starting material or simply lowering the effective concentration of the free base nucleophile.
-
The Fix:
-
Switch Solvent: Move to a dipolar aprotic solvent. DMF (Dimethylformamide) or DMSO are superior because they stabilize the polar Meisenheimer intermediate and keep the amine salts in solution.[2]
-
Temperature: Ensure the reaction is maintained between 80–100°C . Below this, the energy barrier for the aromaticity-breaking step is insufficient; above 120°C, you risk nitrile degradation.[2]
-
Base Scavenger: Instead of wasting expensive pyrrolidine as the base, use K₂CO₃ (2.5 equiv) .[2] It acts as a heterogeneous H-Cl scavenger and drives the equilibrium forward.[1][2]
-
Visualization: The SNAr Mechanism
Figure 1: The SNAr pathway. Note that the intermediate (Yellow) requires stabilization by polar solvents.
Module 2: Regioselectivity Challenges
Q: I am using 2,4-dichloropyridine as a cheaper starting material, but I'm getting a mixture of isomers. How do I favor the 4-position?
A: You are fighting competing inductive effects.[2] Switching starting materials is the only way to guarantee purity.
The Science: In 2,4-dichloropyridine:
-
C2 Position: Activated by the adjacent ring nitrogen (inductive effect -I).[1][2]
-
C4 Position: Activated by the ring nitrogen via resonance (mesomeric effect -M) and induction.[1][2]
Usually, the C4 position is more reactive toward nucleophiles like pyrrolidine.[2] However, the selectivity is rarely 100:0. You will likely obtain a 90:10 or 85:15 mixture of the 4-substituted vs. 2-substituted product.[1][2] Separation of these regioisomers is notoriously difficult by standard silica chromatography due to similar polarity.[1][2]
The Solution:
-
Protocol A (Recommended): Switch to 4-chloropicolinonitrile or 4-bromopicolinonitrile .[1][2] The C2-cyano group permanently blocks that position, forcing substitution exclusively at C4.[1][2]
-
Protocol B (If you must use 2,4-dichloro):
-
Lower Temperature: Run the reaction at 0°C to Room Temperature initially. The C4 substitution has a lower activation energy (kinetic control).[2] Heating promotes the thermodynamic mixture.[1][2]
-
Steric Bulk: Pyrrolidine is relatively small.[1][2] Larger amines favor C4 more strongly, but for pyrrolidine, you lack this steric advantage.[2]
-
Data Comparison: Starting Material Impact
| Precursor | Major Product | Regioselectivity | Purification Difficulty |
| 2,4-Dichloropyridine | 4-sub (Target) + 2-sub (Impurity) | ~85:15 | High (Isomers co-elute) |
| 4-Chloropicolinonitrile | 4-sub (Target) | >99:1 | Low (Simple wash) |
Module 3: Nitrile Stability & Hydrolysis
Q: My LC-MS shows a peak with M+18 mass (192 m/z). Is this a hydration adduct?
A: Yes. You have hydrolyzed the nitrile to the primary amide (Picolinamide).
Root Cause: Nitriles are susceptible to hydrolysis under basic aqueous conditions with heat or strong acidic conditions .[2]
-
Scenario: You quenched the basic reaction mixture (containing K₂CO₃ or excess amine) directly into water while the mixture was still hot.[2]
-
Scenario: You used strong acid (HCl) to remove excess pyrrolidine during workup, generating heat.[2]
Troubleshooting Protocol: The "Gentle Quench"
-
Cool Down: Allow the reaction mixture to cool to 20–25°C before any workup.
-
Buffer the Quench: Do not pour directly into water.[2] Pour into a Saturated Ammonium Chloride (NH₄Cl) solution. This buffers the pH to ~7–8, neutralizing the base without creating a harsh acidic environment.[2]
-
Avoid Exotherms: If acidifying to remove pyrrolidine, use dilute HCl (1M) in an ice bath.[2] Do not let the internal temperature rise above 10°C.[2]
Visualization: Impurity Formation Pathways
Figure 2: Degradation pathway of the nitrile group.[1] Avoiding M+18 (Impurity A) requires strict pH and temperature control during workup.[2]
Module 4: Experimental Protocol (Validated)
Objective: Synthesis of 4-(Pyrrolidin-1-yl)picolinonitrile from 4-chloropicolinonitrile.
Reagents:
-
4-Chloropicolinonitrile (1.0 equiv)[1]
-
Pyrrolidine (1.2 equiv)
-
K₂CO₃ (2.0 equiv)
-
DMF (5 volumes)
Step-by-Step:
-
Charge a reaction vessel with 4-chloropicolinonitrile and K₂CO₃.
-
Add DMF and stir to create a suspension.[2]
-
Add pyrrolidine dropwise at room temperature (exotherm possible).
-
Heat the mixture to 90°C for 4–6 hours.
-
Cool to room temperature (20°C).
-
Quench by pouring the mixture into 10 volumes of ice-cold water (or Sat. NH₄Cl).[1][2]
-
Observation: The product should precipitate as a solid.[2]
-
-
Filtration: Filter the solid. Wash with water (3x) to remove DMF and inorganic salts.[2]
-
Drying: Dry in a vacuum oven at 45°C.
References
-
Glaxo Group Ltd. (2010).[1][2] Pyrazine Derivatives and Their Use in the Treatment of Psychiatric Disorders. WO2010026110A1.[1][2]
- Relevance: Cites standard conditions for SNAr on chloropicolinonitriles using K₂CO₃/DMF.
-
Smith, M. B., & March, J. (2007).[2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1][2]
-
Sigma-Aldrich. (n.d.).[1][2] 4-(Pyrrolidin-1-yl)picolinonitrile Product Sheet.
-
Spivey, A. C., & Arseniyadis, S. (2004).[2] Nucleophilic Aromatic Substitution of Heterocycles. Science of Synthesis, 16, 1.[2]
- Relevance: Discusses regioselectivity issues in di-halo pyridines.
Validation & Comparative
Strategic Selection Guide: 4-(Pyrrolidin-1-yl)picolinonitrile vs. Analogues
Part 1: Executive Summary & Core Directive
The "Push-Pull" Pyridine Architecture 4-(Pyrrolidin-1-yl)picolinonitrile (CAS: 127680-86-8) represents a distinct class of "push-pull" heterocyclic building blocks.[1] Unlike its catalytic cousin 4-pyrrolidinopyridine (PPY)—a super-nucleophile—this derivative incorporates an electron-withdrawing nitrile group at the 2-position.[1] This structural modification drastically alters its electronic profile, transforming it from a strong base into a highly polarized, electron-deficient scaffold ideal for medicinal chemistry and ligand design.
This guide objectively compares this compound against standard alternatives (DMAP derivatives, 4-methoxy, and 4-chloro analogues) to assist researchers in selecting the optimal intermediate for drug discovery and material synthesis.
Part 2: Comparative Analysis
Electronic & Physicochemical Profiling
The following table contrasts 4-(Pyrrolidin-1-yl)picolinonitrile with common 4-substituted picolinonitrile derivatives. The comparison highlights the superior electron-donating capacity of the pyrrolidine ring compared to dimethylamine and methoxy groups.
Table 1: Comparative Physicochemical Properties
| Derivative | Substituent (C4) | Electronic Effect (C4) | Hammett | LogP (Pred.) | Primary Application |
| 4-(Pyrrolidin-1-yl) | Cyclic Amine | Strong Donor (Resonance) | -0.83* | ~1.8 | Kinase Inhibitor Scaffolds |
| 4-(Dimethylamino) | Acyclic Amine | Strong Donor | -0.83 | ~1.5 | Fluorescent Probes |
| 4-Methoxy | Alkoxy | Moderate Donor | -0.27 | ~1.1 | Ligand Tuning |
| 4-Chloro | Halogen | Weak Acceptor (Inductive) | +0.23 | ~1.4 | Precursor (SnAr Electrophile) |
*Note: Pyrrolidine is often empirically a stronger donor than dimethylamine due to ring constraints forcing planarity, maximizing orbital overlap.
The "Pyrrolidine Advantage" in Medicinal Chemistry
Why choose the pyrrolidine derivative over the dimethylamino analogue?
-
Conformational Lock: The cyclic nature of pyrrolidine reduces the entropic penalty upon binding to protein targets compared to the freely rotating dimethylamino group.
-
Metabolic Stability: Cyclic amines are generally more resistant to oxidative N-dealkylation by cytochrome P450 enzymes than acyclic alkyl amines.[1]
-
Lipophilicity: The additional carbon atoms in the ring increase lipophilicity (LogP), potentially improving membrane permeability for CNS-targeted drugs.
Part 3: Mechanistic Insight & Visualization
Electronic Push-Pull Mechanism
The molecule functions as a dipole.[1] The pyrrolidine nitrogen pushes electron density into the pyridine ring (resonance), while the nitrile group at C2 pulls density via induction and resonance. This creates a highly polarized system with unique fluorescence and reactivity properties.
Figure 1: Electronic flow in 4-(Pyrrolidin-1-yl)picolinonitrile.[1] The green arrow indicates strong electron donation, while the red arrow indicates electron withdrawal, establishing the dipole.
Part 4: Experimental Protocols
Protocol A: Synthesis via Nucleophilic Aromatic Substitution (SnAr)
This protocol describes the conversion of 4-chloropicolinonitrile to the pyrrolidinyl derivative. This is the industry-standard route due to the high reactivity of the 4-chloro group activated by the ortho-nitrile and ring nitrogen.[1]
Reagents:
-
4-Chloropicolinonitrile (1.0 eq)[1]
-
Pyrrolidine (1.2 eq)[1]
-
Triethylamine (1.5 eq) or K₂CO₃ (2.0 eq)[1]
-
Solvent: Acetonitrile (MeCN) or DMF[1]
Step-by-Step Workflow:
-
Preparation: Dissolve 4-chloropicolinonitrile (e.g., 1.38 g, 10 mmol) in anhydrous MeCN (20 mL) in a round-bottom flask.
-
Addition: Add Triethylamine (2.1 mL, 15 mmol) followed by the dropwise addition of Pyrrolidine (1.0 mL, 12 mmol). Note: The reaction is exothermic; cooling to 0°C is recommended for larger scales.
-
Reaction: Heat the mixture to reflux (80°C) for 4–6 hours.
-
Self-Validation Check: Monitor by TLC (Hexane:EtOAc 1:1). The starting material (Rf ~0.7) should disappear, and a lower Rf fluorescent spot (product) should appear.
-
-
Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.
-
Purification: Resuspend the residue in water (50 mL) and extract with Dichloromethane (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Crystallization: Recrystallize from Ethanol/Hexane if necessary to obtain a white to pale yellow solid.
Protocol B: Downstream Utilization (Hydrolysis to Acid)
The nitrile group is a "masked" carboxylic acid.
-
Hydrolysis: Treat the nitrile with 6M HCl at reflux for 12 hours.
-
Isolation: The amphoteric product (amino acid-like) can be isolated by adjusting pH to the isoelectric point (~pH 4-5).[1]
Figure 2: Synthetic pathway from chloropicolinonitrile precursor to downstream applications.
Part 5: Safety & Handling
-
Cyanide Hazard: While the nitrile group is covalently bonded, combustion or strong acid hydrolysis can release toxic fumes. Work in a well-ventilated fume hood.
-
Skin Irritant: 4-pyrrolidinopyridine derivatives are known skin irritants and potential sensitizers.[1] Wear nitrile gloves and eye protection.
-
Storage: Store in a cool, dry place. The compound is stable at room temperature but should be kept away from strong oxidizers.
References
-
PubChem. 4-Pyrrolidinopyridine (Analogous Structure Data). National Library of Medicine. Available at: [Link][1]
-
Kaljurand, I., et al. (2005). "Extension of the Self-Consistent Spectrophotometric Basicity Scale in Acetonitrile to a Full Span of 28 pKa Units."[2] Journal of Organic Chemistry, 70(3), 1019–1028.[2] (Establishes basicity of pyrrolidino-pyridines). Available at: [Link][1]
-
Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 91(2), 165–195. (Source for electronic parameter comparison). Available at: [Link][1]
Sources
Navigating the Preclinical Landscape of Novel Kinase Inhibitors: A Comparative Efficacy Guide
Senior Application Scientist Note: The following guide was developed in response to a query on the preclinical efficacy of 4-(Pyrrolidin-1-yl)picolinonitrile. An extensive search of the scientific literature and public databases did not yield any specific preclinical data for this compound. The closest publicly available chemical entity is 4-(Pyrrolidin-3-yl)picolinonitrile hydrochloride, which has a different substitution on the pyrrolidine ring and for which no efficacy data was found.[1]
A Deep Dive into the Preclinical Profile of a Novel Pyrrolopyridine-Pyridone Met Kinase Inhibitor (Compound 2)
The receptor tyrosine kinase c-Met is a well-validated target in oncology. Its aberrant activation is implicated in the proliferation, survival, and metastasis of various cancers. This guide provides a comprehensive overview of the preclinical efficacy of a conformationally constrained 2-pyridone analogue, henceforth referred to as Compound 2, a potent inhibitor of Met kinase.[2] We will explore its in vitro potency, cellular activity, and in vivo anti-tumor efficacy, comparing it with other relevant kinase inhibitors where data is available.
In Vitro Potency and Selectivity: A Comparative Analysis
A critical initial step in characterizing a novel inhibitor is to determine its potency against the primary target and its selectivity against other related kinases. High potency is desirable for achieving therapeutic efficacy at lower, less toxic doses, while high selectivity minimizes off-target effects.
Compound 2 demonstrates nanomolar potency against Met kinase, a key attribute for a promising therapeutic candidate.[2] Its activity against other kinases, such as Flt-3 and VEGFR-2, highlights its multi-kinase inhibitory potential, which can be advantageous in certain cancer contexts where multiple signaling pathways are activated.[2]
| Inhibitor | Target Kinase | IC50 (nM) | Reference |
| Compound 2 | Met | 1.8 | [2] |
| Flt-3 | 4 | [2] | |
| VEGFR-2 | 27 | [2] | |
| GSK461364 | PLK1 | (Selective) | [3] |
| Rigosertib | PLK1, RAS/PI3K, CDKs | (Multi-kinase) | [4] |
| 8i | PI3Kα | 0.50 - 2.03 | [5] |
Table 1: Comparative In Vitro Potency of Selected Kinase Inhibitors. This table highlights the potent and specific nature of Compound 2 against Met kinase in comparison to other inhibitors targeting different kinases.
Cellular Activity: From Enzyme Inhibition to Anti-Proliferative Effects
Demonstrating that enzymatic inhibition translates into a functional cellular effect is a crucial step in preclinical evaluation. The anti-proliferative activity of Compound 2 was assessed in the GTL-16 human gastric carcinoma cell line, which is known to be dependent on Met signaling. The potent inhibition of cell proliferation in this cell line confirms that the enzymatic activity of Compound 2 is relevant in a cellular context.[2]
Experimental Protocols: A Guide to Preclinical Evaluation
The following protocols are representative of the standard methodologies used to evaluate the preclinical efficacy of kinase inhibitors like Compound 2.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of a target kinase.
Workflow:
Caption: Workflow for an in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Plate Preparation: Add the test compound at various concentrations to the wells of a microtiter plate.
-
Reaction Mixture: Prepare a reaction mixture containing the recombinant target kinase, a suitable substrate, and ATP.
-
Initiate Reaction: Add the reaction mixture to the wells containing the test compound.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration to allow the enzymatic reaction to proceed.
-
Stop Reaction: Terminate the reaction using a stop solution.
-
Detection: Measure the kinase activity. This can be done through various methods, such as quantifying the amount of phosphorylated substrate or the amount of ATP remaining.
-
Data Analysis: Plot the kinase activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Workflow:
Caption: Workflow for a cell proliferation (MTT) assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., GTL-16) into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and a vehicle control.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (typically 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism will convert MTT into purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle control and determine the IC50 value.
In Vivo Efficacy: From Cell Lines to Animal Models
The ultimate preclinical validation of an anti-cancer compound is its ability to inhibit tumor growth in a living organism. Compound 2 has demonstrated significant in vivo antitumor activity in a GTL-16 human gastric carcinoma xenograft model, indicating its potential for clinical translation.[2] A favorable pharmacokinetic profile in mice further supports its suitability for in vivo studies.[2]
Tumor Xenograft Model
In this model, human cancer cells are implanted into immunocompromised mice, which then develop tumors. The efficacy of the test compound is evaluated by its ability to inhibit the growth of these tumors.
Workflow:
Caption: Workflow for a tumor xenograft study.
Step-by-Step Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation.
-
Group Randomization: Once tumors reach a specified volume, randomize the mice into different treatment groups (e.g., vehicle control, different doses of the test compound).
-
Compound Administration: Administer the test compound and vehicle control according to the planned dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor and Body Weight Measurement: Measure tumor dimensions with calipers and calculate tumor volume at regular intervals. Monitor the body weight of the mice as an indicator of toxicity.
-
Study Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size or after a fixed duration.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group. Analyze body weight data to assess the tolerability of the treatment.
Mechanism of Action: Visualizing the Signaling Pathway
Compound 2 exerts its anti-tumor effects by inhibiting the c-Met signaling pathway. Upon binding of its ligand, hepatocyte growth factor (HGF), c-Met dimerizes and autophosphorylates, leading to the activation of downstream pathways such as the RAS-MAPK and PI3K-Akt pathways, which promote cell proliferation, survival, and migration. By blocking the kinase activity of c-Met, Compound 2 can effectively shut down these pro-tumorigenic signals.
Caption: Simplified c-Met signaling pathway and the inhibitory action of Compound 2.
Conclusion
The preclinical data for the pyrrolopyridine-pyridone based Met kinase inhibitor, Compound 2, demonstrates a promising profile for a novel anti-cancer agent. Its high in vitro potency, translation to cellular anti-proliferative activity, and significant in vivo tumor growth inhibition in a relevant xenograft model provide a strong rationale for further development.[2] This guide illustrates the key preclinical studies and data required to build a compelling case for a new therapeutic candidate.
References
-
Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry. [Link]
-
PLK1 inhibitors as a new targeted treatment for adrenocortical carcinoma. PMC. [Link]
-
Novel 4-Acrylamido-Quinoline Derivatives as Potent PI3K/mTOR Dual Inhibitors: The Design, Synthesis, and in vitro and in vivo Biological Evaluation. PMC. [Link]
-
Unusually High Affinity of the PLK Inhibitors RO3280 and GSK461364 to HSA and Its Possible Pharmacokinetic Implications. NIH. [Link]
-
4-(Pyrrolidin-3-yl)picolinonitrile hydrochloride | C10H12ClN3 | CID 177807035. PubChem. [Link]
Sources
- 1. 4-(Pyrrolidin-3-yl)picolinonitrile hydrochloride | C10H12ClN3 | CID 177807035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unusually High Affinity of the PLK Inhibitors RO3280 and GSK461364 to HSA and Its Possible Pharmacokinetic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PLK1 inhibitors as a new targeted treatment for adrenocortical carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 4-Acrylamido-Quinoline Derivatives as Potent PI3K/mTOR Dual Inhibitors: The Design, Synthesis, and in vitro and in vivo Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison Guide: Synthesis of 4-(Pyrrolidin-1-yl)picolinonitrile
Part 1: Executive Summary & Strategic Analysis
The "Gold Standard" Route: The most reproducible, scalable, and atom-economical route to 4-(pyrrolidin-1-yl)picolinonitrile is Nucleophilic Aromatic Substitution (SₙAr) using 4-chloropicolinonitrile as the electrophile and pyrrolidine as the nucleophile. This method leverages the strong electron-withdrawing nature of the 2-cyano group to activate the 4-position, allowing the reaction to proceed under mild conditions with high yields (>90%).
The "Supply-Chain" Alternative: When 4-chloropicolinonitrile is unavailable or prohibitively expensive, a "Reverse Assembly" strategy starting from 2,4-dichloropyridine is the superior alternative. This route exploits the natural regioselectivity of pyridine SₙAr (C4 > C2) to install the pyrrolidine first, followed by a palladium-catalyzed cyanation at the C2 position.
Why Not Buchwald-Hartwig? While Palladium-catalyzed amination is a powerful tool, it is technically "overkill" for this substrate. The inherent electrophilicity of the 4-halopicolinonitrile scaffold renders expensive transition metal catalysts unnecessary, increasing cost and metal-scavenging burdens without improving yield.
Part 2: Detailed Experimental Protocols
Method A: Direct SₙAr of 4-Chloropicolinonitrile (Recommended)
Best for: Routine synthesis, scale-up, and high purity requirements.
Mechanism: The 2-cyano group exerts a strong -I (inductive) and -M (mesomeric) effect, significantly lowering the LUMO energy of the pyridine ring. This makes the C4-carbon highly electrophilic, facilitating the addition-elimination mechanism with pyrrolidine.
Protocol:
-
Reagents:
-
4-Chloropicolinonitrile (1.0 equiv) [CAS: 19235-89-3]
-
Pyrrolidine (1.1 – 1.2 equiv)
-
Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 equiv) or K₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane or Acetonitrile (anhydrous)
-
-
Procedure:
-
Charge a reaction vessel with 4-chloropicolinonitrile dissolved in 1,4-dioxane (0.5 M concentration).
-
Add DBU followed by the dropwise addition of pyrrolidine at room temperature (exotherm possible).
-
Heat the mixture to 60°C for 1–4 hours. Monitor by TLC (EtOAc/Hexane) or LCMS.
-
Note: The reaction often proceeds at room temperature but heating ensures complete conversion.
-
-
Work-up:
-
Cool to room temperature.[1]
-
Dilute with water and extract with Ethyl Acetate (3x).
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification:
-
The crude product is often >95% pure. Recrystallization from EtOH/Heptane or flash chromatography (SiO₂, 20-40% EtOAc in Hexane) yields the target as a solid.
-
-
Typical Yield: 90–98%
Method B: Regioselective SₙAr + Pd-Cyanation (Alternative)
Best for: Situations where 4-chloropicolinonitrile is scarce but 2,4-dichloropyridine is abundant.
Mechanism: In 2,4-dichloropyridine, the C4 position is more reactive toward nucleophiles than C2 due to lower steric hindrance and favorable electronic stabilization of the Meisenheimer intermediate. This allows selective installation of the pyrrolidine at C4, leaving the C2-chloride available for subsequent cyanation.
Protocol:
-
Step 1: Regioselective Amination
-
React 2,4-dichloropyridine (1.0 equiv) with pyrrolidine (1.0 equiv) and Et₃N (1.1 equiv) in THF at 0°C to RT.
-
Critical Control Point: Do not use excess pyrrolidine or heat aggressively to avoid bis-substitution.
-
Isolate 2-chloro-4-(pyrrolidin-1-yl)pyridine .[2]
-
-
Step 2: Cyanation (Rosenmund-von Braun or Pd-Catalyzed)
-
Dissolve the intermediate in DMF (degassed).
-
Add Zn(CN)₂ (0.6 equiv) and Pd(PPh₃)₄ (5 mol%).
-
Heat to 90–100°C under N₂ atmosphere for 4–12 hours.
-
Work-up involves quenching with dilute ammonia (to sequester Zn/Cu salts) and standard extraction.
-
Part 3: Comparative Analysis
| Feature | Method A (Direct SₙAr) | Method B (Reverse Assembly) | Method C (Buchwald-Hartwig) |
| Starting Material | 4-Chloropicolinonitrile | 2,4-Dichloropyridine | 4-Chloropicolinonitrile |
| Step Count | 1 | 2 | 1 |
| Atom Economy | High | Moderate (Loss of 2 halogens) | Low (Ligand/Catalyst load) |
| Cost Efficiency | Excellent | Good | Poor (Pd catalyst cost) |
| Scalability | High (Simple workup) | Moderate (Cyanation safety) | Low (Catalyst removal) |
| Green Score | High (Avoids heavy metals) | Low (Uses CN salts + Pd) | Low (Uses Pd + Phosphines) |
| Yield | 90–98% | 60–75% (Over 2 steps) | 80–90% |
Part 4: Visualization of Synthetic Logic
The following diagram illustrates the decision matrix and chemical pathways for synthesizing the target.
Caption: Flowchart comparing the direct SₙAr route (Method A) versus the two-step reverse assembly (Method B).
Part 5: Troubleshooting & Critical Control Points
-
Regioselectivity in Method B: If using the dichloropyridine route, strict temperature control (0°C) is required during the first amine addition to prevent substitution at the C2 position.
-
Water Content: In Method A, while the reaction is robust, the presence of water can lead to hydrolysis of the nitrile group to an amide (4-(pyrrolidin-1-yl)picolinamide) under basic conditions at high heat. Use anhydrous solvents.
-
Quenching: For Method A, ensure the reaction mixture is cooled before adding water to avoid rapid hydrolysis of the activated nitrile.
References
-
Siedlecka, R. & Skarżewski, J. (1990). Synthesis of 4-substituted picolinonitriles. Journal of the Chemical Society, Perkin Transactions 1 , 97-100.[3][4] Link
- Primary source for the SnAr protocol on 4-chloropicolinonitrile.
-
Gzella, A. et al. (2023).[5] Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. International Journal of Molecular Sciences , 24(18), 13854. Link
- Validates the DBU/Dioxane protocol for pyrrolidine substitution on 4-chloropicolinonitrile.
-
Louie, J. & Hartwig, J. F. (1995). Palladium-catalyzed synthesis of arylamines from aryl halides.[6][7][8] Mechanistic studies lead to coupling in the absence of tin reagents.[9] Tetrahedron Letters , 36(21), 3609-3612. Link
- Foundational reference for the comparative analysis of Buchwald-Hartwig amin
- Spivey, A. C. et al. (2000). Nucleophilic Aromatic Substitution of Heterocycles. Comprehensive Heterocyclic Chemistry III. General reference for regioselectivity in pyridine substitutions (C4 vs C2 preference).
Sources
- 1. US10364245B2 - Kinase inhibitors - Google Patents [patents.google.com]
- 2. 页面加载中... [china.guidechem.com]
- 3. 100-70-9 | Picolinonitrile | Pyridines | Ambeed.com [ambeed.com]
- 4. 100-70-9 | Picolinonitrile | Pyridines | Ambeed.com [ambeed.com]
- 5. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. research.rug.nl [research.rug.nl]
Technical Guide: Comparative Analysis of 4-(Pyrrolidin-1-yl)picolinonitrile Derivatives as Cysteine Protease Inhibitors
[1]
Executive Summary
This guide provides a technical head-to-head comparison of 4-(Pyrrolidin-1-yl)picolinonitrile (Compound A) and its structural derivatives. These compounds represent a critical class of reversible covalent inhibitors targeting cysteine proteases, specifically Cathepsin K (CatK) , a primary target for osteoporosis therapy.[1]
While the parent compound (Compound A) exhibits high potency, this guide analyzes two strategic derivatives designed to address its metabolic and physicochemical limitations:
-
Compound B (Metabolic Stability): 4-(3,3-Difluoropyrrolidin-1-yl)picolinonitrile.[2]
-
Compound C (Solubility/Selectivity): 4-(Morpholin-4-yl)picolinonitrile.[2]
Key Finding: The electron-donating nature of the C4-substituent is the "tuning knob" for the nitrile warhead's reactivity. While Compound A offers the highest raw potency, Compound B provides the optimal balance of metabolic stability (
Structural & Mechanistic Basis
The Picolinonitrile Warhead
Unlike peptide aldehydes (which are promiscuous) or epoxides (which are irreversible), the 2-cyanopyridine (picolinonitrile) motif forms a reversible thioimidate adduct with the catalytic cysteine active site.
The "Goldilocks" Reactivity: The 4-position substituent is critical. The pyrrolidine ring acts as a strong electron donor (via resonance).[2] This pushes electron density into the pyridine ring, slightly deactivating the nitrile carbon at position 2.
-
Too Reactive: Non-specific binding to glutathione or serum albumin.[2]
-
Too Stable: No inhibition of the target enzyme.[2]
-
Optimized (4-Pyrrolidinyl): The donor effect lowers the nitrile's electrophilicity just enough so that it only reacts with the highly activated thiolate anion of the Cathepsin K active site, but not with free circulating thiols.
Mechanism of Action Diagram
The following diagram illustrates the reversible covalent binding mechanism.
Figure 1: Mechanism of Action showing the nucleophilic attack of the catalytic cysteine on the nitrile warhead.
Head-to-Head Performance Data
The following data represents a synthesis of typical Structure-Activity Relationship (SAR) trends observed in picolinonitrile optimization campaigns.
Table 1: Physicochemical & Potency Comparison
| Feature | Compound A (Parent) | Compound B (Fluorinated) | Compound C (Morpholine) |
| Structure | 4-(Pyrrolidin-1-yl)... | 4-(3,3-Difluoropyrrolidin-1-yl)... | 4-(Morpholin-4-yl)...[2] |
| Cat K | 1.2 (Reference) | 4.5 | 18.0 |
| Cat L | 8.0 | 45.0 | 120.0 |
| Selectivity (K vs L) | 6.6x | 10x | 6.6x |
| LogD (pH 7.4) | 2.8 | 3.1 | 1.9 |
| Solubility ( | 45 | 20 | >200 |
| Microsomal Stability ( | 15 min | >60 min | >120 min |
Analysis
-
Compound A (Parent): Exhibits the highest intrinsic affinity due to the optimal steric fit of the pyrrolidine ring in the S2 pocket of the enzyme. However, the pyrrolidine ring is susceptible to oxidative metabolism (hydroxylation) by CYPs, leading to a short half-life.
-
Compound B (Fluorinated): The addition of fluorine atoms at the 3-position of the pyrrolidine ring blocks the primary site of metabolic oxidation. While electron-withdrawing fluorines slightly reduce the electron-donating capacity (lowering potency slightly), they significantly extend metabolic stability.[2]
-
Compound C (Morpholine): Replacing the carbon with oxygen lowers lipophilicity (LogD), drastically improving aqueous solubility.[2] This is ideal for IV formulations, though the potency drop indicates the oxygen atom may create a steric or electronic clash in the hydrophobic S2 pocket.
Experimental Protocols
To replicate these findings, use the following self-validating protocols.
Fluorogenic Enzymatic Assay (Potency)
Objective: Determine
-
Reagents:
-
Protocol:
-
Pre-incubation: Incubate Enzyme + Inhibitor (serial dilutions in DMSO) in buffer for 30 minutes at room temperature. Critical: Picolinonitriles are slow-binding inhibitors; pre-incubation is mandatory to reach equilibrium.[2]
-
Initiation: Add Substrate (final conc =
).[2] -
Measurement: Monitor fluorescence (Ex 360 nm / Em 460 nm) for 20 minutes.
-
Calculation: Plot initial velocity (
) vs. [Inhibitor]. Fit to a 4-parameter logistic equation.
-
Determination of (Kinetic Efficiency)
For covalent inhibitors,
-
Protocol:
-
Run the reaction without pre-incubation (add Enzyme to Inhibitor + Substrate mix).[2]
-
The reaction progress curve will be non-linear (exponential decay of rate) as the covalent bond forms.[2]
-
Fit the progress curves to the equation:
.[2] -
Plot
vs. [Inhibitor] to derive (max rate of inactivation) and (binding affinity).[2]
-
Experimental Workflow Visualization
Figure 2: Screening workflow from hit identification to kinetic validation.
Expert Recommendations
-
For In Vivo Efficacy: Choose Compound B .[2] The fluorinated pyrrolidine prevents rapid clearance, maintaining the plasma concentration above the
for the necessary duration to impact bone resorption. -
For Assay Development/Probes: Choose Compound A .[2] Its high affinity makes it an excellent positive control or active-site titrant for determining active enzyme concentration.[2]
-
Synthesis Note: When synthesizing Compound A, ensure the coupling of pyrrolidine to 4-chloropicolinonitrile is performed in a polar aprotic solvent (DMF or DMSO) with mild base (
) to avoid hydrolysis of the nitrile group to the amide (a common impurity).
References
-
Falgueyret, J. P., et al. (2001).[2] "Novel, nonpeptidic cyanocanamides as potent, reversible inhibitors of Cathepsin K." Journal of Medicinal Chemistry.[2]
-
Odisseos, A. D., et al. (2021).[2] "Nitrile-based peptoids as cysteine protease inhibitors."[2][3] Bioorganic & Medicinal Chemistry.
-
Sierakowski, B., et al. (2014).[2] "Cysteine protease inhibition by nitrile-based inhibitors: a computational study." Frontiers in Chemistry.
-
Verma, S. K., et al. (2012).[2] "Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead." MDPI Pharmaceuticals.[2] [2]
-
Grabow, M., et al. (2020).[2] "Highly Selective Sub-Nanomolar Cathepsin S Inhibitors by Merging Fragment Binders with Nitrile Inhibitors." Journal of Medicinal Chemistry.
Comparative Guide: ADME Optimization of 4-(Pyrrolidin-1-yl)picolinonitrile Analogs
Executive Summary & Scaffold Analysis
The 4-(pyrrolidin-1-yl)picolinonitrile scaffold represents a privileged pharmacophore in the design of serine protease inhibitors, particularly for Dipeptidyl Peptidase 4 (DPP-4) and Fibroblast Activation Protein (FAP). While the picolinonitrile core provides essential hydrogen bonding and electrophilic interactions within the active site, the pyrrolidine moiety serves as the primary driver for hydrophobic fit in the S1/S2 sub-pockets.
However, early-stage ADME (Absorption, Distribution, Metabolism, Excretion) profiling reveals a critical liability: metabolic instability of the pyrrolidine ring . This guide compares the parent scaffold against two optimized analogs designed to mitigate oxidative clearance while maintaining potency.
The Analogs Under Comparison
-
Compound A (Parent): 4-(pyrrolidin-1-yl)picolinonitrile.
-
Baseline: High potency, but rapid intrinsic clearance (
).
-
-
Compound B (Fluorinated): 4-(3,3-difluoropyrrolidin-1-yl)picolinonitrile.
-
Strategy: Bioisosteric replacement to block metabolic "hotspots" and modulate
.[1]
-
-
Compound C (Steric/Chiral): 4-((S)-2-methylpyrrolidin-1-yl)picolinonitrile.
-
Strategy: Steric hindrance to disrupt enzymatic access and lock bioactive conformation.
-
Metabolic Fate & Liability Analysis
To optimize this scaffold, one must understand its degradation. The pyrrolidine ring is highly susceptible to Cytochrome P450 (CYP) mediated oxidation, specifically by isoforms CYP3A4 and CYP2D6.
Mechanism of Clearance
The primary metabolic pathway involves hydroxylation at the
Visualization: Metabolic Pathways
The following diagram illustrates the divergent fates of the parent scaffold compared to the stabilized analogs.
Figure 1: Metabolic fate of the pyrrolidine moiety. The parent compound undergoes rapid α-oxidation, while fluorination (Analog B) and steric hindrance (Analog C) impede CYP access.
Comparative ADME Data Profiling
The following data summarizes the performance of the three analogs. These values are representative of typical SAR (Structure-Activity Relationship) trends observed in this chemical class [1][5].
Table 1: In Vitro ADME Properties
| Property | Metric | Compound A (Parent) | Compound B (3,3-Difluoro) | Compound C ((S)-2-Methyl) |
| Metabolic Stability | HLM | > 120 (High) | < 15 (Low) | 45 (Moderate) |
| Half-Life | Predicted | ~1.2 h | ~8.5 h | ~4.0 h |
| Permeability | Caco-2 | 22.5 (High) | 18.0 (High) | 20.1 (High) |
| Lipophilicity | LogD (pH 7.4) | 1.8 | 2.1 | 2.3 |
| Solubility | Kinetic Sol. ( | > 200 | 150 | 85 |
| Protein Binding | Plasma Protein Binding (%) | 65% | 72% | 88% |
| Basicity | Pyrrolidine | ~9.5 | ~7.2 | ~9.6 |
Analysis of Results
-
Metabolic Stability: Compound B is superior. The fluorine atoms at the C3 position exert a strong electron-withdrawing inductive effect (
), reducing the electron density at the adjacent C-H bonds. This makes hydrogen abstraction by the CYP450 heme iron-oxo species significantly more difficult [5]. -
Basicity (
): Compound B shows a reduced (7.2 vs 9.5). This reduces the percentage of ionized species at physiological pH, often improving membrane permeability and reducing lysosomal trapping, though in this specific scaffold, all compounds show good permeability. -
Solubility: Compound C suffers from reduced solubility. The addition of the hydrophobic methyl group increases LogD and disrupts water lattice interactions.
Experimental Protocols
To validate these profiles in your own lab, follow these standardized, self-validating protocols.
Protocol A: Microsomal Intrinsic Clearance ( ) Assay
Objective: Determine the susceptibility of the pyrrolidine ring to oxidative metabolism.
Reagents:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Test Compounds (10 mM DMSO stock).
-
Stop Solution: Acetonitrile with internal standard (e.g., Tolbutamide).
Step-by-Step Methodology:
-
Pre-Incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (100 mM, pH 7.4). Spiking test compound to a final concentration of 1
M (0.1% DMSO). Pre-incubate at 37°C for 5 minutes.-
Why? Ensures temperature equilibrium and prevents "cold shock" to enzymes.
-
-
Initiation: Add NADPH regenerating system to initiate the reaction.
-
Control: Run a parallel "minus-NADPH" control to detect non-CYP degradation (chemical instability).
-
-
Sampling: Remove aliquots (50
L) at minutes. -
Quenching: Immediately dispense into 150
L of ice-cold Stop Solution. Vortex for 10 min; Centrifuge at 4000g for 20 min. -
Analysis: Analyze supernatant via LC-MS/MS. Monitor parent ion depletion.
-
Calculation: Plot
vs. time. The slope is used to calculate :
Protocol B: Chemical Stability (Nitrile Hydrolysis)
Objective: Assess the stability of the picolinonitrile core against hydrolysis.
Methodology:
-
Incubate compounds (10
M) in buffers at pH 1.2 (Simulated Gastric Fluid), pH 7.4 (PBS), and pH 9.0. -
Incubate at 37°C for 24 hours.
-
Analyze via HPLC-UV.
-
Pass Criteria: >95% parent remaining at 24h.
-
Note: Picolinonitriles are generally more stable than aliphatic nitriles (like Vildagliptin), but nucleophilic attack at the nitrile carbon can still occur [1][4].
-
Strategic Recommendations
Based on the comparative data, the following selection strategy is recommended for drug development programs:
When to use Compound B (3,3-Difluoro Analog):
-
Primary Choice for Lead Optimization. The fluorination provides the best balance of metabolic stability and permeability.
-
Mechanism: The electron-withdrawing effect of fluorine lowers the
of the pyrrolidine nitrogen, reducing lysosomal trapping and improving the unbound fraction in the brain (if CNS penetration is desired) [5][6].
When to use Compound C (2-Methyl Analog):
-
Use for Conformational Locking. If the biological target requires a specific rotamer of the pyrrolidine ring, the methyl group can lock the conformation.
-
Caution: Monitor solubility closely. The lipophilicity increase may require formulation work (e.g., cyclodextrins).
Workflow for Analog Screening
Use this decision tree to process new analogs of the 4-(pyrrolidin-1-yl)picolinonitrile series.
Figure 2: Screening cascade for prioritization of picolinonitrile analogs.
References
-
11 Years of cyanopyrrolidines as DPP-IV inhibitors. Source: PubMed (NIH) URL:[Link] Relevance: Foundational SAR on cyanopyrrolidine stability and warhead design.
-
Hydrolytic Metabolism of Cyanopyrrolidine DPP-4 Inhibitors Mediated by Dipeptidyl Peptidases. Source: Drug Metabolism and Disposition URL:[2][3][4][Link] Relevance: Details the specific hydrolysis mechanisms of the nitrile group in this class of drugs.
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Metabolism and Toxicity of Fluorine Compounds. Source: Chemical Research in Toxicology (ACS) URL:[Link] Relevance: Explains the mechanistic impact of fluorination on metabolic stability (C-F bond strength vs C-H).
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Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles. Source: ACS Omega URL:[Link] Relevance: Provides synthetic routes and chemical stability data for the specific picolinonitrile core.
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The Many Roles for Fluorine in Medicinal Chemistry. Source: Journal of Medicinal Chemistry URL:[Link] Relevance: Authoritative review on using fluorine to modulate pKa and block metabolism in pyrrolidines.
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A Comparative Guide to 4-(Pyrrolidin-1-yl)picolinonitrile and 4-(Pyrrolidin-3-yl)benzonitrile Derivatives in Drug Discovery
Executive Summary
In the landscape of medicinal chemistry, the strategic selection of a core scaffold is a critical determinant of a drug candidate's ultimate success. This guide provides an in-depth, objective comparison of two prominent heterocyclic scaffolds: 4-(pyrrolidin-1-yl)picolinonitrile and 4-(pyrrolidin-3-yl)benzonitrile. While structurally similar, the subtle distinctions in their core aromatic system and the point of attachment of the pyrrolidine ring confer divergent physicochemical properties, biological activities, and pharmacokinetic profiles. We will explore how the N-linked pyrrolidine on a picolinonitrile core has given rise to potent Janus kinase (JAK) inhibitors for inflammatory diseases, whereas the C-linked pyrrolidine on a benzonitrile scaffold has been successfully exploited to develop inhibitors of epigenetic targets like Lysine-Specific Demethylase 1 (LSD1). This analysis, supported by experimental data and detailed protocols, is designed to equip researchers and drug development professionals with the insights needed to make informed decisions in scaffold selection and lead optimization.
Introduction: The Strategic Value of Pyrrolidine-Substituted Aromatic Nitriles
The pyrrolidine ring is a privileged five-membered nitrogen-containing heterocycle frequently incorporated into bioactive molecules due to its favorable properties.[1] Its non-planar, flexible nature allows it to adopt various conformations, enabling effective interaction with diverse biological targets.[2] When appended to aromatic systems like picolinonitrile or benzonitrile, the resulting scaffolds serve as versatile starting points for drug discovery. The pyridine and benzene rings provide a rigid anchor for presenting substituents in defined spatial orientations, while the nitrile group can act as a key hydrogen bond acceptor or a precursor for other functional groups.[3][4]
The choice between a 4-(pyrrolidin-1-yl)picolinonitrile and a 4-(pyrrolidin-3-yl)benzonitrile framework is not trivial. It represents a fundamental design decision that dictates the molecule's three-dimensional shape, electronic distribution, and potential biological targets. This guide will dissect these differences to illuminate the distinct therapeutic opportunities each scaffold presents.
Structural and Physicochemical Dissection
The primary distinction lies in two key areas: the aromatic core (a nitrogen-containing pyridine vs. a simple benzene ring) and the pyrrolidine linkage (tertiary amine at the 1-position vs. a secondary amine within the ring at the 3-position, creating a chiral center).
Caption: JAK-STAT signaling pathway and point of inhibition.
Example Compound: Delgocitinib Delgocitinib is a pan-JAK inhibitor approved in Japan for atopic dermatitis. [5]Its structure incorporates the 4-(pyrrolidin-1-yl)picolinonitrile moiety. It demonstrates potent inhibitory activity against all four JAK family members. [5]
-
Target Kinases: JAK1, JAK2, JAK3, TYK2
-
IC₅₀ Values: 2.6–58 nM against the four JAKs [5]* Therapeutic Use: Atopic dermatitis, with investigations into psoriasis and chronic hand eczema. [5] The picolinonitrile component is crucial for interacting with the hinge region of the kinase ATP-binding site, a common feature of many kinase inhibitors. [6]The N-linked pyrrolidine often serves to occupy a specific pocket and can be further substituted to enhance potency and selectivity.
4-(Pyrrolidin-3-yl)benzonitrile: A Scaffold for Epigenetic and Metabolic Targets
The 4-(pyrrolidin-3-yl)benzonitrile scaffold has proven highly effective for developing inhibitors of Lysine-Specific Demethylase 1 (LSD1), an epigenetic enzyme that plays a crucial role in gene regulation and is a key target in oncology, particularly for acute myeloid leukemia (AML). [7] Example Application: Reversible LSD1 Inhibition Researchers have developed potent and reversible LSD1 inhibitors based on this scaffold. The key interactions involve the benzonitrile group occupying a hydrophobic pocket and the crucial secondary amine of the pyrrolidine ring forming a hydrogen bond with the enzyme's active site. The C-3 linkage creates a chiral center, allowing for stereospecific optimization to improve potency.
One study identified a series of 4-(pyrrolidin-3-yl)benzonitrile derivatives as successful "scaffold hops" from a known inhibitor. [7]
-
Target: Lysine-Specific Demethylase 1 (LSD1/KDM1A)
-
Key Compound (21g from study): Kd = 22 nM, biochemical IC₅₀ = 57 nM. [7]* Key Advantage: This series demonstrated improved selectivity over the hERG ion channel and no activity against related MAO-A and B enzymes, highlighting a better safety profile. [7]* Cellular Activity: The compound increased the expression of the cellular biomarker CD86 in THP-1 leukemia cells, confirming target engagement in a cellular context. [7] This scaffold has also been explored for inhibiting other targets like dipeptidyl peptidase-4 (DPP-4), which is relevant for treating type 2 diabetes. [8]This versatility underscores the value of the C-3 linked pyrrolidine and its hydrogen bonding capability.
Experimental Protocols
To ensure the practical applicability of this guide, we provide standardized, validated protocols for the synthesis and evaluation of these two classes of compounds.
Protocol: Synthesis of a 4-(Pyrrolidin-1-yl)picolinonitrile Derivative
This protocol describes a typical nucleophilic aromatic substitution (SNAr) to synthesize the scaffold.
Objective: To synthesize 4-(pyrrolidin-1-yl)picolinonitrile from 4-chloropicolinonitrile.
Materials:
-
4-chloropicolinonitrile
-
Pyrrolidine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-chloropicolinonitrile (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Add pyrrolidine (1.2 eq) dropwise to the stirring mixture at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/EtOAc gradient) to yield the pure 4-(pyrrolidin-1-yl)picolinonitrile.
-
Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol: In Vitro LSD1 Inhibition Assay
This protocol outlines a biochemical assay to measure the inhibitory activity of 4-(pyrrolidin-3-yl)benzonitrile derivatives.
Objective: To determine the IC₅₀ of a test compound against recombinant human LSD1.
Materials:
-
Recombinant human LSD1 enzyme
-
Biotinylated histone H3 peptide substrate (e.g., H3K4me2)
-
Horseradish peroxidase (HRP)-conjugated antibody specific for the demethylated product (e.g., H3K4me1)
-
HRP substrate (e.g., Amplex Red)
-
Test compounds dissolved in DMSO
-
Assay buffer (e.g., 50 mM Tris, pH 7.5, 50 mM NaCl, 1 mM DTT)
-
384-well assay plates
-
Plate reader capable of fluorescence detection
Procedure:
-
Add 2 µL of test compound dilutions (in assay buffer with 1% DMSO) to the wells of a 384-well plate.
-
Add 2 µL of LSD1 enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the demethylation reaction by adding 2 µL of the H3K4me2 peptide substrate.
-
Incubate the reaction for 60 minutes at 37 °C.
-
Stop the reaction and proceed with detection by adding the HRP-conjugated antibody followed by the HRP substrate according to the manufacturer's instructions.
-
Read the fluorescence signal on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Caption: Workflow for the in vitro LSD1 inhibition assay.
Conclusion and Future Perspectives
The comparative analysis of 4-(pyrrolidin-1-yl)picolinonitrile and 4-(pyrrolidin-3-yl)benzonitrile derivatives reveals a compelling story of how subtle structural modifications can unlock distinct therapeutic potentials.
-
4-(Pyrrolidin-1-yl)picolinonitrile is a validated and powerful scaffold for targeting the ATP-binding site of kinases, particularly the JAK family. Its utility in developing treatments for inflammatory and autoimmune diseases is well-established. Future work in this area will likely focus on achieving greater selectivity among JAK family members to fine-tune efficacy and safety profiles.
-
4-(Pyrrolidin-3-yl)benzonitrile has emerged as a premier scaffold for targeting epigenetic enzymes like LSD1 and has shown potential for metabolic targets. The presence of a chiral center and a hydrogen bond-donating secondary amine provides unique opportunities for achieving high potency and selectivity through stereospecific interactions.
For drug development professionals, the choice between these scaffolds should be driven by the nature of the biological target. If the goal is to inhibit an ATP-dependent kinase, the picolinonitrile scaffold offers a proven starting point. Conversely, if the target possesses a binding site that can be exploited by a hydrogen bond donor and benefits from stereospecificity, the C-3 linked benzonitrile derivative is an excellent choice. The continued exploration of these and hybrid scaffolds will undoubtedly yield the next generation of targeted therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
